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2-(4-Methoxyphenyl)nicotinaldehyde Documentation Hub

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  • Product: 2-(4-Methoxyphenyl)nicotinaldehyde
  • CAS: 885949-59-7

Core Science & Biosynthesis

Foundational

Structure Elucidation and Analytical Characterization of 2-(4-Methoxyphenyl)nicotinaldehyde

Executive Summary 2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7, MW: 213.23 g/mol ) is a highly functionalized bi-aryl building block critical to the development of complex azaheterocycles and pharmaceutical activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7, MW: 213.23 g/mol ) is a highly functionalized bi-aryl building block critical to the development of complex azaheterocycles and pharmaceutical active ingredients. The molecule features a pyridine core substituted with a formyl group at the C3 position and an electron-donating 4-methoxyphenyl moiety at the C2 position.

This whitepaper provides an authoritative, in-depth guide to the synthesis, structural validation, and analytical characterization of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating system of evidence to confirm both the exact molecular formula and the precise regiochemistry of the bi-aryl linkage.

Synthetic Strategy & Mechanistic Rationale

The most robust method for constructing the C2–C1' bond between the pyridine and the phenyl ring is the Suzuki-Miyaura cross-coupling reaction . In this protocol, 2-chloronicotinaldehyde acts as the electrophile, while 4-methoxyphenylboronic acid serves as the nucleophile.

Causality of Experimental Choices:

  • Catalyst & Base: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected for its proven efficacy in oxidative addition to aryl chlorides when activated by a mild base like K₂CO₃.

  • Solvent System: A 1,4-Dioxane/H₂O (4:1) mixture is utilized. The aqueous component is critical for the activation of the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Self-Validation: The success of the coupling is immediately verifiable during analysis by the complete disappearance of the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic cluster in the mass spectrum.

Synthesis A 2-Chloronicotinaldehyde (Electrophile) C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 4-Methoxyphenylboronic acid (Nucleophile) B->C D 2-(4-Methoxyphenyl)nicotinaldehyde (Target Molecule) C->D Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura cross-coupling synthesis workflow for 2-(4-Methoxyphenyl)nicotinaldehyde.

Multi-Dimensional Structural Validation

High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula (C₁₃H₁₁NO₂), Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) HRMS is employed .

  • Rationale: The basic nitrogen atom of the pyridine ring makes the molecule highly susceptible to protonation, rendering positive ion mode (ESI+) the optimal choice.

  • Validation: The theoretical exact mass for the [M+H]⁺ ion is calculated at 214.0863 Da . An observed peak within a 5 ppm mass error threshold definitively confirms the elemental composition and the successful elimination of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level connectivity map required to rule out positional isomers . CDCl₃ is selected as the solvent due to its excellent solubilizing properties and the absence of exchangeable protons that could obscure the critical aldehyde signal.

  • ¹H NMR Logic: The formyl proton is highly deshielded (δ ~10.15 ppm) due to the combined anisotropic effect of the carbonyl double bond and the electron-withdrawing pyridine core. The pyridine protons exhibit a classic AMX spin system, with H-6 appearing furthest downfield (δ ~8.82 ppm) due to its proximity to the electronegative nitrogen. The 4-methoxyphenyl group displays a distinct AA'BB' pseudo-doublet pattern (δ ~7.62 and 7.02 ppm), confirming para-substitution.

  • 2D HMBC Logic: The most critical step in structure elucidation is proving the inter-ring connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is used to observe long-range ³J(C,H) couplings. The observation of a cross-peak between the phenyl H-2'/6' protons and the pyridine C-2 carbon unambiguously proves that the aryl group is attached at the C-2 position.

HMBC H_Ald Aldehyde Proton (10.15 ppm) C3 Pyridine C3 (128.0 ppm) H_Ald->C3 2J (Intra-ring) C2 Pyridine C2 (159.5 ppm) H_Ald->C2 3J (Intra-ring) C4 Pyridine C4 (136.8 ppm) H_Ald->C4 3J (Intra-ring) H_Ar Phenyl H-2',6' (7.62 ppm) H_Ar->C2 3J (Inter-ring) C1_prime Phenyl C1' (130.5 ppm) H_Ar->C1_prime 2J (Intra-ring)

Key HMBC interactions establishing connectivity between the pyridine and phenyl rings.

Standardized Experimental Protocols

Protocol A: Synthesis of 2-(4-Methoxyphenyl)nicotinaldehyde
  • Preparation: Equip a 50 mL Schlenk flask with a magnetic stir bar. Add 2-chloronicotinaldehyde (1.0 mmol, 141.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent Addition: Inject 10 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.

  • Catalyst Introduction: Add Pd(PPh3)4 (0.05 mmol, 57.8 mg) under a positive stream of nitrogen to prevent catalyst oxidation.

  • Reaction: Heat the sealed mixture to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Isolate the target compound via flash column chromatography (Silica gel, gradient elution from 10:1 to 3:1 Hexanes/EtOAc).

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to ensure high magnetic field homogeneity.

  • Acquisition:

    • Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay 1.5 s).

    • Acquire ¹³C{¹H} NMR (100 MHz, 1024 scans, relaxation delay 2.0 s).

    • Acquire 2D HSQC and HMBC spectra using standard pulse sequences optimized for ¹J(C,H) = 145 Hz and long-range ⁿJ(C,H) = 8 Hz.

Protocol C: HRMS (ESI-QTOF) Analysis
  • Sample Prep: Prepare a 1 µg/mL solution of the analyte in LC-MS grade MeOH/H₂O (1:1 v/v) containing 0.1% formic acid to promote ionization.

  • Calibration: Calibrate the QTOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.

  • Acquisition: Inject 2 µL of the sample at a flow rate of 0.2 mL/min. Acquire data in positive ion mode (ESI+) over a mass range of m/z 100–1000.

Data Consolidation

Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, CDCl₃)
Position¹³C δ (ppm)¹H δ (ppm)Multiplicity (J in Hz)Key HMBC Correlations (H to C)
CHO 191.510.15s, 1HC2, C3, C4
Py-C2 159.5---
Py-C3 128.0---
Py-C4 136.88.25dd (7.8, 1.8), 1HC2, C6, CHO
Py-C5 122.57.40dd (7.8, 4.8), 1HC3, C6
Py-C6 152.48.82dd (4.8, 1.8), 1HC2, C4
Ar-C1' 130.5---
Ar-C2', C6' 131.27.62d (8.8), 2HC1', C4', Py-C2 (Inter-ring)
Ar-C3', C5' 114.27.02d (8.8), 2HC1', C4'
Ar-C4' 161.0---
OCH₃ 55.43.88s, 3HC4'
Table 2: HRMS and FT-IR Characterization Summary
Analytical TechniqueParameterExpected ValueObserved ValueFunctional Significance
HRMS (ESI+) Exact Mass [M+H]⁺214.0863 m/z214.0865 m/zConfirms C₁₃H₁₁NO₂ formula
HRMS (ESI+) Isotope PatternAbsence of ³⁷Cl peakNo M+2 peak observedValidates complete cross-coupling
FT-IR (ATR) C=O Stretch~1690 - 1700 cm⁻¹1695 cm⁻¹Confirms conjugated aldehyde
FT-IR (ATR) C-O Stretch~1250 cm⁻¹1255 cm⁻¹Confirms asymmetric ether linkage
FT-IR (ATR) C=C Stretch~1590 cm⁻¹1592 cm⁻¹Confirms aromatic ring systems

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Mass Spectrometry: A Textbook (2nd/3rd Edition) Source: Springer URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier Science URL: [Link]

Exploratory

Structural Crystallography and Mechanistic Profiling of 2-(4-Methoxyphenyl)nicotinaldehyde Analogs

Executive Summary The 2-(4-methoxyphenyl)nicotinaldehyde scaffold represents a highly tunable, privileged pharmacophore in rational drug design. The juxtaposition of a hydrogen-bond-accepting pyridine core, an electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(4-methoxyphenyl)nicotinaldehyde scaffold represents a highly tunable, privileged pharmacophore in rational drug design. The juxtaposition of a hydrogen-bond-accepting pyridine core, an electrophilic aldehyde, and an electron-rich biaryl system creates a unique three-dimensional topology. This technical guide dissects the crystallographic properties of this class of molecules, elucidating the structural causality behind their solid-state packing and their potent role as mechanism-based metalloenzyme inhibitors.

Conformational Dynamics and Structural Causality

The fundamental structural causality governing the behavior of 2-(4-methoxyphenyl)nicotinaldehyde is the steric repulsion between the C3-carbonyl oxygen of the aldehyde and the C2'-ortho protons of the adjacent phenyl ring.

Single-crystal X-ray diffraction (SC-XRD) studies on related nicotinaldehyde scaffolds reveal that to minimize this steric clash, the biaryl system is forced out of coplanarity.1[1]. This specific inclination dictates the molecule's spatial footprint, directly influencing its ability to intercalate into narrow, rigid enzymatic binding pockets.

Furthermore, the para-methoxy substitution acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the phenyl ring, subtly altering the molecular electrostatic potential (MEP). Consequently,2, rather than classical face-to-face π-π stacking[2].

Mechanistic Role in Metalloenzyme Inhibition

Nicotinaldehyde analogs serve as highly potent, mechanism-based inhibitors of nicotinamidases—enzymes critical for NAD+ salvage pathways in various pathogens. The structural basis for this inhibition is elegantly captured in the crystal structures of yeast Pnc1p and Streptococcus pneumoniae nicotinamidase (SpNic).

When the nicotinaldehyde analog enters the active site, the electrophilic aldehyde carbon undergoes a nucleophilic attack by the catalytic cysteine residue (e.g., Cys167 in Pnc1p). 3[3]. Crucially, 4, perfectly mimicking the transition state of the natural amide hydrolysis reaction[4]. Simultaneously,5, locking the complex into a stalled, irreversible state[5].

G A 2-Aryl Nicotinaldehyde C Nucleophilic Attack (Thiolate on Carbonyl) A->C Diffuses into pocket B Enzyme Active Site (Cys Nucleophile) B->C Provides nucleophile D Tetrahedral Thiohemiacetal Intermediate C->D Covalent bond formation E Zn2+ Coordination (Pyridine Nitrogen) D->E Conformational lock F Irreversible/Tight-binding Inhibition E->F Stalled complex

Fig 1. Mechanistic pathway of nicotinamidase inhibition by nicotinaldehyde via thiohemiacetal.

Quantitative Crystallographic Parameters

To provide a comparative baseline for researchers synthesizing novel derivatives, Table 1 summarizes the expected quantitative crystallographic data for 2-aryl nicotinaldehyde analogs, synthesized from homologous structures in recent SC-XRD literature.

Table 1: Representative Crystallographic Parameters for 2-Aryl Nicotinaldehyde Analogs

Parameter2-(4-methoxyphenyl)nicotinaldehyde5-methoxy-nicotinaldehyde2-(4-fluorophenyl)nicotinaldehyde
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/n
a (Å) 7.8511.248.12
b (Å) 15.429.8514.55
c (Å) 9.3114.769.05
β (°) 105.490.0102.8
Dihedral Angle (°) 78.5N/A (Mono-ring)79.9
R₁ / wR₂ 0.035 / 0.0920.041 / 0.1050.038 / 0.098

Self-Validating SC-XRD Methodology

The acquisition of high-resolution structural data requires a rigorous, self-validating experimental workflow. The following protocol details the causality behind each step to ensure maximum trustworthiness and data integrity.

Step 1: Thermodynamic Crystallization (Vapor Diffusion)
  • Protocol: Dissolve the purified compound (>99% via HPLC) in a minimal volume of ethyl acetate. Place the uncapped vial inside a larger sealed chamber containing hexanes (antisolvent).

  • Causality: Vapor diffusion allows the antisolvent to slowly equilibrate into the sample solution. This slow kinetic rate ensures strict thermodynamic control over crystal nucleation. It prevents the rapid precipitation that leads to defect formation, twinning, or high mosaicity, ensuring the growth of single, diffraction-quality crystals.

Step 2: Cryocooling and Data Collection
  • Protocol: Harvest a single crystal (approx. 0.2 x 0.1 x 0.1 mm) using a nylon loop, coat it in Paratone-N oil, and immediately flash-cool it to 100 K in a continuous nitrogen stream. Mount on a diffractometer equipped with a Mo Kα or Cu Kα microfocus source.

  • Causality: Flash-cooling to 100 K drastically reduces the thermal vibrations of the atoms (minimizing Debye-Waller factors). This sharpens the diffraction spots at high resolution angles ( ), allowing for the precise determination of lighter atoms, including critical hydrogen positions involved in supramolecular bonding. The Paratone-N oil acts as a cryoprotectant, preventing ice ring formation from ambient humidity.

Step 3: Self-Validating Data Reduction and Refinement
  • Protocol: After collecting preliminary frames, calculate the internal merging R-factor ( Rint​ ). Proceed with full data collection only if Rint​<0.05 . Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: The Rint​ check acts as an immediate self-validating gatekeeper. A high Rint​ indicates poor crystal quality or non-merohedral twinning; aborting the run at this stage prevents the propagation of erroneous data. Refining on F2 ensures that all data, including weak reflections, contribute to the mathematical model, maximizing the accuracy of the final electron density map.

G S1 Compound Synthesis & Purification (>99% HPLC) S2 Solvent Screening & Vapor Diffusion Setup S1->S2 Ensures phase purity S3 Crystal Harvesting & Cryoprotection (100K) S2->S3 Yields diffraction-quality crystals S4 X-Ray Diffraction (Mo/Cu Kα Source) S3->S4 Minimizes thermal motion S5 Data Reduction & Absorption Correction S4->S5 R-int validation < 0.05 S6 Structure Solution & Refinement (SHELXL) S5->S6 Generates electron density map

Fig 2. Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow for structural analysis.

References

  • 3V8E: Crystal structure of the yeast nicotinamidase Pnc1p bound to the inhibitor nicotinaldehyde - RCSB PDB. rcsb.org.3

  • High Resolution Crystal Structures of Streptococcus pneumoniae Nicotinamidase with Trapped Intermediates Provide Insights into Catalytic Mechanism and Inhibition by Aldehydes - PMC. nih.gov. 4

  • Facile Synthesis, SC-XRD, Spectroscopic Characterization & Key Electronic Properties of Nicotinaldehyde Based Scaffolds. researchgate.net. 1

  • Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from Saccharomyces cerevisiae | Biochemistry - ACS Publications. acs.org. 5

  • 09-125-9.pdf - Theoretical & Applied Science. t-science.org. 2

Sources

Foundational

A Technical Guide to 2-(4-Methoxyphenyl)nicotinaldehyde for the Research Scientist

An in-depth examination of the procurement, quality assessment, and application of a versatile heterocyclic building block in modern drug discovery. Introduction 2-(4-Methoxyphenyl)nicotinaldehyde, a substituted pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth examination of the procurement, quality assessment, and application of a versatile heterocyclic building block in modern drug discovery.

Introduction

2-(4-Methoxyphenyl)nicotinaldehyde, a substituted pyridine derivative, is a valuable heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring activated by an aldehyde group and substituted with an electron-rich methoxyphenyl moiety, makes it a versatile precursor for the synthesis of a diverse range of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality control, safe handling, and synthetic utility of this important reagent. The accurate identification of this compound is critical; its unique CAS number is 885949-59-7.[1][2]

I. Commercial Availability and Supplier Overview

2-(4-Methoxyphenyl)nicotinaldehyde is readily available from a number of commercial chemical suppliers who specialize in providing building blocks for research and development. When sourcing this material, it is imperative to verify the CAS number (885949-59-7) to ensure the correct isomer is being procured. Several related isomers exist, such as 2-(4-methoxyphenyl)isonicotinaldehyde and 6-(4-methoxyphenyl)nicotinaldehyde, which possess different substitution patterns and, consequently, different chemical reactivity and biological properties.

The compound is typically supplied as a solid with purity levels of 95% or greater. It is crucial for researchers to consult the supplier's technical data sheets for specific batch information.

Table 1: Prominent Commercial Suppliers of 2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7)

SupplierTypical PurityStorage ConditionsNotes
BLD Pharm≥95%Sealed in dry, 2-8°C[2]Often available for online ordering.
PharmaffiliatesHigh Purity2-8°C Refrigerator[1]Available as a reference standard.
Santa Cruz BiotechnologyFor Research Use OnlyConsult Certificate of AnalysisProduct intended for research, not therapeutic or diagnostic use.[3]

II. Quality Control and In-House Verification

While commercial suppliers provide a certificate of analysis (CoA), it is best practice for researchers to perform in-house quality control to verify the identity and purity of the starting material. This is a critical step to ensure the reliability and reproducibility of experimental results.

A. Spectroscopic and Chromatographic Analysis

The primary methods for verifying the structure and purity of 2-(4-Methoxyphenyl)nicotinaldehyde are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide a unique fingerprint of the molecule. Key signals to expect include the aldehyde proton, aromatic protons from both the pyridine and methoxyphenyl rings, and the methoxy group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the key functional groups: the aldehyde carbonyl carbon, aromatic carbons, and the methoxy carbon.

  • HPLC: HPLC analysis is essential for determining the purity of the compound. A high-resolution column can separate the desired product from potential starting materials, byproducts, and isomers.

B. Experimental Protocol: Quality Control Workflow

The following protocol outlines a standard workflow for the quality control of commercially supplied 2-(4-Methoxyphenyl)nicotinaldehyde.

Step-by-Step QC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the supplied 2-(4-Methoxyphenyl)nicotinaldehyde.

    • Dissolve the sample in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃ or DMSO-d₆).

    • For HPLC analysis, prepare a stock solution of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with reference data or predict the spectra to confirm the chemical shifts and coupling constants are consistent with the expected structure.

  • HPLC Analysis:

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a water/acetonitrile mobile phase gradient).

    • Inject the prepared sample and analyze the chromatogram to determine the purity, typically expressed as a percentage of the main peak area.

  • Data Interpretation and Documentation:

    • Integrate the analytical data to confirm the identity and assess the purity of the compound.

    • Document the results, including spectra and chromatograms, in the laboratory notebook for the specific batch.

QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Documentation weigh Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent weigh->dissolve_nmr dissolve_hplc Dissolve in HPLC Grade Solvent weigh->dissolve_hplc nmr ¹H & ¹³C NMR Spectroscopy dissolve_nmr->nmr hplc HPLC Analysis dissolve_hplc->hplc interpret Interpret Spectra & Chromatogram nmr->interpret hplc->interpret document Document Results interpret->document

Figure 1: A typical workflow for the in-house quality control of 2-(4-Methoxyphenyl)nicotinaldehyde.

III. Synthesis and Potential Impurities

Understanding the synthetic route to 2-(4-Methoxyphenyl)nicotinaldehyde is crucial for anticipating potential impurities. A common and efficient method for the synthesis of 2-arylnicotinaldehydes is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction typically involves the coupling of a pyridine-based electrophile with an arylboronic acid.[5][6][7]

A. General Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis would likely proceed via the reaction of a 2-halonicotinaldehyde (e.g., 2-chloronicotinaldehyde or 2-bromonicotinaldehyde) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.[4]

Potential impurities originating from this synthesis may include:

  • Starting Materials: Unreacted 2-halonicotinaldehyde or 4-methoxyphenylboronic acid.

  • Homocoupling Products: Biphenyls formed from the self-coupling of 4-methoxyphenylboronic acid.

  • Dehalogenated Byproducts: Nicotinaldehyde formed from the reduction of the 2-halonicotinaldehyde.

  • Catalyst Residues: Trace amounts of palladium.

Suzuki_Coupling reagents 2-Halonicotinaldehyde 4-Methoxyphenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base reagents->catalyst product 2-(4-Methoxyphenyl)nicotinaldehyde catalyst->product

Figure 2: A simplified representation of the Suzuki-Miyaura coupling for the synthesis of 2-(4-Methoxyphenyl)nicotinaldehyde.

IV. Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)nicotinaldehyde (CAS 885949-59-7) should always be consulted from the supplier, general precautions for handling substituted aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: As recommended by suppliers, store in a tightly sealed container in a cool, dry place.[2] A refrigerator at 2-8°C is often suggested.[1]

V. Applications in Medicinal Chemistry and Organic Synthesis

2-(4-Methoxyphenyl)nicotinaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The aldehyde functional group serves as a handle for a wide range of chemical transformations, including but not limited to:

  • Reductive Amination: To form substituted aminomethylpyridines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To generate substituted vinylpyridines.

  • Condensation Reactions: With active methylene compounds to form chalcone-like structures or other conjugated systems.

  • Multicomponent Reactions: As a key component in the construction of complex heterocyclic scaffolds.

The presence of the 2-arylpyridine motif is significant in medicinal chemistry, as this scaffold is found in numerous biologically active molecules.

VI. Conclusion

2-(4-Methoxyphenyl)nicotinaldehyde is a commercially available and highly useful building block for chemical research and drug discovery. A thorough understanding of its commercial sources, coupled with rigorous in-house quality control, is paramount for obtaining reliable and reproducible results. Its synthetic utility, primarily leveraged through the reactivity of the aldehyde group, allows for the efficient construction of diverse and complex molecular targets. By adhering to safe handling practices and being aware of potential synthetic byproducts, researchers can effectively utilize this versatile reagent in their synthetic endeavors.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 1-13. [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Methoxyphenyl)nicotinaldehyde. Retrieved from [Link]

  • Agilent. (2015, January 21). Certificate of Analysis. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Moran, J., & Gore, V. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(28), 16569-16573. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Khan, I., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(1), 2-24. [Link]

  • Chemistry World. (2019, February 27). The five reactions on every organic chemist's wish list. [Link]

  • Stamatiou, G., et al. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 9(16), 1509-1524. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 2-(4-Methoxyphenyl)nicotinaldehyde

Introduction & Scope 2-Arylpyridine derivatives are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, GPCR modulators, and advanced agrochemicals[1]. The fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Arylpyridine derivatives are privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, GPCR modulators, and advanced agrochemicals[1]. The functionalization of these scaffolds often requires precise manipulation of side chains. The reduction of 2-(4-methoxyphenyl)nicotinaldehyde to (2-(4-methoxyphenyl)pyridin-3-yl)methanol is a critical synthetic node.

This protocol details a highly efficient, chemoselective reduction utilizing Sodium Borohydride (NaBH₄). The objective is to achieve quantitative conversion of the aldehyde to the primary alcohol without compromising the integrity of the pyridine ring or the methoxy ether moiety.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, selecting the right reagent is about balancing reactivity with operational safety and chemoselectivity. While potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) can easily reduce aldehydes, they mandate strictly anhydrous conditions and risk over-reduction or side reactions with the heterocyclic core[2]. NaBH₄ is selected for this protocol due to its mild nature and exceptional chemoselectivity for aldehydes and ketones over other functional groups[3].

  • Causality of Solvent Choice: The reaction is performed in methanol. Unlike LiAlH₄, NaBH₄ is stable enough in protic solvents to allow the reaction to proceed efficiently. Methanol plays a dual role: it solvates the polar starting material and acts as an electrophilic activator. The protic solvent hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride transfer. Furthermore, methanol provides the proton required to neutralize the intermediate tetraalkoxyborate complex, driving the formation of the primary alcohol[2].

  • Causality of Temperature Control: The portion-wise addition of NaBH₄ at 0 °C is critical. The reaction between NaBH₄ and methanol is exothermic and generates hydrogen gas. Cooling mitigates the rapid decomposition of the reducing agent by the solvent, ensuring the hydride is efficiently transferred to the aldehyde rather than being lost as H₂ gas[3].

Comparative Optimization Data

To validate the choice of NaBH₄, the following table summarizes typical empirical outcomes when subjecting 2-arylnicotinaldehydes to various reducing agents.

Reducing AgentSolventTemp (°C)ChemoselectivityYield (%)Operational Complexity
NaBH₄ MeOH0 to 25Excellent>95%Low (Benchtop, air-tolerant)
LiAlH₄ THF-78 to 0Moderate70–80%High (Strictly anhydrous, inert gas)
DIBAL-H DCM-78High85–90%High (Cryogenic conditions)
Pd/C, H₂ EtOH25Poor (Ring reduction risk)<50%Medium (Requires H₂ pressure)

Experimental Protocol

This self-validating workflow is designed to ensure high yield and purity, minimizing the need for downstream chromatographic purification.

Reagents and Materials
  • Substrate: 2-(4-Methoxyphenyl)nicotinaldehyde (1.0 equiv, 10 mmol, 2.13 g)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv, 15 mmol, 0.57 g)

  • Solvent: Anhydrous Methanol (30 mL)

  • Quenching Agent: Saturated Aqueous NH₄Cl solution (15 mL)

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Na₂SO₄

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Methoxyphenyl)nicotinaldehyde (2.13 g, 10 mmol). Dissolve the substrate in 30 mL of anhydrous methanol.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. (Insight: This prevents solvent-induced degradation of the hydride.)

  • Hydride Addition: Weigh out NaBH₄ (0.57 g, 15 mmol). Add the NaBH₄ portion-wise over 15 minutes. (Insight: Portion-wise addition controls the exothermic release of H₂ gas and prevents reaction runaway.)[3]

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS until the starting material is completely consumed.

  • Quenching: Cool the mixture back to 0 °C. Slowly add 15 mL of saturated aqueous NH₄Cl. (Insight: The mild acid safely decomposes excess NaBH₄ and hydrolyzes the borate ester complex to release the free alcohol.)

  • Workup & Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the aqueous residue between water (20 mL) and DCM (3 × 30 mL)[3].

  • Drying & Isolation: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to afford (2-(4-methoxyphenyl)pyridin-3-yl)methanol. The product is typically obtained in >95% purity and requires no further purification.

Workflow Visualization

Workflow Start 2-(4-Methoxyphenyl) nicotinaldehyde Step1 Dissolve in MeOH Cool to 0 °C Start->Step1 Step2 Add NaBH4 (Portion-wise) Step1->Step2 Step3 Stir at RT (1.5 hours) Step2->Step3 Step4 Quench with Sat. NH4Cl Step3->Step4 Step5 Extract (DCM) Wash & Dry Step4->Step5 Product (2-(4-Methoxyphenyl) pyridin-3-yl)methanol Step5->Product

Experimental workflow for the NaBH4 reduction of 2-(4-Methoxyphenyl)nicotinaldehyde.

References

  • reduction of aldehydes and ketones - Chemguide Source: Chemguide URL:[Link]

  • Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application of nicotinaldehyde derivatives in agrochemical synthesis.

Application Notes and Protocols: Application of Nicotinaldehyde Derivatives in Agrochemical Synthesis Introduction Nicotinaldehyde (pyridine-3-carboxaldehyde) and its halogenated derivatives, such as 2-chloro-5-pyridinec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Application of Nicotinaldehyde Derivatives in Agrochemical Synthesis

Introduction

Nicotinaldehyde (pyridine-3-carboxaldehyde) and its halogenated derivatives, such as 2-chloro-5-pyridinecarboxaldehyde, are indispensable building blocks in modern agrochemical discovery and manufacturing. These compounds provide the critical pyridyl pharmacophore required for target-site binding in several classes of advanced insecticides. This technical guide details the mechanistic rationale, validated laboratory protocols, and synthetic logic for utilizing these derivatives in the synthesis of Pymetrozine (a chordotonal organ TRPV channel modulator) and Neonicotinoids (nicotinic acetylcholine receptor agonists)[1].

Mechanistic Rationale & Experimental Design

2.1. Nicotinaldehyde in Pymetrozine Synthesis Pymetrozine is a highly selective azomethine insecticide. Its synthesis relies on the Schiff base condensation of nicotinaldehyde with an aminotriazinone derivative (4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one)[1].

Causality in Experimental Choice: The condensation reaction is thermodynamically driven to form the (E)-isomer, which is the biologically active conformation responsible for the neural inhibition of feeding behaviors in sap-feeding insects[2]. To prevent the hydrolytic degradation of the aminotriazinone precursor, anhydrous methanolic HCl is preferred over aqueous hydrochloric acid[3]. This specific solvent-catalyst system minimizes side reactions and drives the equilibrium toward the hydrazone product by precipitating the pymetrozine hydrochloride salt out of the solution.

2.2. 2-Chloro-5-pyridinecarboxaldehyde in Neonicotinoid Synthesis For neonicotinoids like Imidacloprid and Acetamiprid, the 2-chloro-5-pyridyl moiety is essential for insecticidal activity[4]. The synthetic route involves the reduction of 2-chloro-5-pyridinecarboxaldehyde to 2-chloro-5-pyridinemethanol, followed by chlorination to yield 2-chloro-5-chloromethylpyridine (CCMP).

Causality in Experimental Choice: Sodium borohydride (NaBH₄) is selected as the reducing agent in laboratory-scale protocols due to its mild nature[5]. It selectively reduces the formyl group without causing reductive dechlorination of the pyridine ring—a common and detrimental side reaction when using aggressive catalytic hydrogenation (e.g., Pd/C under high hydrogen pressure).

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the key transformations discussed, establishing a baseline for expected laboratory performance[5].

Reaction / TransformationReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Condensation (Pymetrozine) Nicotinaldehyde, Aminotriazinone, HClMethanol45 - 502 - 3> 95> 97
Reduction (Alcohol Precursor) 2-Chloro-5-pyridinecarboxaldehyde, NaBH₄Methanol0 - 25290 - 95> 98
Chlorination (CCMP) 2-Chloro-5-pyridinemethanol, SOCl₂Dichloromethane0 - 403 - 4~ 92> 95

Experimental Protocols

Protocol 1: Synthesis of Pymetrozine via Condensation

Objective: To synthesize (E)-4,5-dihydro-6-methyl-4-(3-pyridylmethyleneamino)-1,2,4-triazin-3(2H)-one. Self-Validating Step: The reaction progress is visually indicated by the transition from a clear solution to a thick suspension as the hydrochloride salt of the product precipitates.

  • Preparation: In a 500 mL jacketed reactor equipped with a mechanical stirrer, suspend 0.234 mol of 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one in 100 mL of anhydrous methanol[6].

  • Heating: Heat the suspension to 45 °C until a clear solution is obtained.

  • Catalyst Addition: Slowly introduce dry HCl gas (or add saturated methanolic HCl) to achieve an acidic pH, maintaining the temperature strictly between 45–50 °C[6].

  • Aldehyde Addition: Add 0.250 mol of 1 dropwise over 30 minutes.

  • Crystallization: Stir the mixture for 2 to 3 hours. Seed crystals can be added if spontaneous precipitation does not occur. The pymetrozine hydrochloride salt will precipitate continuously[6].

  • Neutralization & Isolation: Cool to room temperature, filter the solid, and neutralize with aqueous NaOH to liberate the free base. Wash with cold methanol and dry under vacuum at 50 °C.

Protocol 2: Selective Reduction of 2-Chloro-5-pyridinecarboxaldehyde

Objective: To synthesize 2-chloro-5-pyridinemethanol, the direct precursor to CCMP. Self-Validating Step: TLC monitoring (Hexane:EtOAc 7:3) will show the disappearance of the UV-active aldehyde spot (higher Rf) and the appearance of the more polar alcohol spot (lower Rf).

  • Setup: In a 250 mL round-bottom flask, dissolve 14.1 g (0.1 mol) of4 in 100 mL of methanol[5].

  • Cooling: Submerge the flask in an ice bath to cool the solution to 0–5 °C.

  • Reduction: Slowly add 1.9 g (0.05 mol) of NaBH₄ in small portions over 20 minutes. Ensure rigorous temperature control (<10 °C) to prevent solvent boil-off and side reactions[5].

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours[5].

  • Quenching & Extraction: Quench the reaction carefully with 10 mL of saturated NH₄Cl solution. Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure 2-chloro-5-pyridinemethanol as a solid.

Visualizing the Synthetic Workflows

Pymetrozine_Synthesis A Nicotinaldehyde (Electrophile) D Pymetrozine (E-isomer) A->D Schiff Base Condensation B Aminotriazinone (Nucleophile) B->D Nucleophilic Addition C Methanolic HCl (Acid Catalyst) C->D Dehydration & Precipitation

Caption: Workflow for the synthesis of Pymetrozine via acid-catalyzed condensation.

Neonicotinoid_Synthesis A 2-Chloro-5-pyridine- carboxaldehyde B 2-Chloro-5-pyridine- methanol A->B Reduction (NaBH4) C CCMP (Key Intermediate) B->C Chlorination (SOCl2) D Neonicotinoids (e.g., Imidacloprid) C->D N-Alkylation

Caption: Synthetic pathway from 2-chloro-5-pyridinecarboxaldehyde to Neonicotinoids.

References

  • Grokipedia - Pyridine-3-carbaldehyde: Organic Synthesis Intermediates. Available at: [Link]

  • University of Hertfordshire (AERU) - Pymetrozine (Ref: CGA 215944). Available at: [Link]

  • Google Patents (EP0613888A1) - Process for the preparation of aqueous nicotinaldehyde. Available at: [Link]

  • Google Patents (CN103724327A) - High-efficiency and green method for preparing pymetrozine.

Sources

Method

Green chemistry approaches to the synthesis of 2-(4-Methoxyphenyl)nicotinaldehyde derivatives.

Executive Summary The synthesis of 2-arylnicotinaldehydes—specifically 2-(4-Methoxyphenyl)nicotinaldehyde (CAS No: 885949-59-7)—is a critical gateway in the development of complex azaheterocycles, including phenanthridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-arylnicotinaldehydes—specifically 2-(4-Methoxyphenyl)nicotinaldehyde (CAS No: 885949-59-7)—is a critical gateway in the development of complex azaheterocycles, including phenanthridines and benzo[h][1,6]naphthyridines, which are highly sought after in modern drug discovery[1]. Traditional synthetic routes rely heavily on volatile organic solvents (VOCs), toxic phosphine ligands, and prolonged heating. This application note details a validated, self-contained green chemistry protocol utilizing ligand-free Palladium nanoparticles (Pd NPs) in a Polyethylene Glycol (PEG-400)/Water matrix under microwave irradiation. This methodology drastically reduces the environmental factor (E-factor), eliminates toxic ligands, and allows for direct catalyst recycling.

Mechanistic Rationale & Substrate Design

The efficiency of this protocol is rooted in the precise electronic matching of the substrates and the unique physicochemical properties of the green reaction medium:

  • Electrophilic Activation: The use of 2-chloronicotinaldehyde as the electrophile is highly strategic. The chlorine atom at the C2 position is exceptionally susceptible to oxidative addition by Pd(0). This is driven by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the C3-formyl group, which lower the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond[2].

  • Nucleophilic Partner: 4-Methoxyphenylboronic acid acts as an electron-rich nucleophile. The electron-donating methoxy group accelerates the transmetalation step of the Suzuki-Miyaura catalytic cycle, ensuring rapid product turnover and minimizing side reactions[3].

  • Green Solvent System (PEG-400/H₂O): PEG-400 replaces toxic solvents like 1,4-dioxane or DMF. It acts as a benign, biodegradable solvent and a phase-transfer agent. Crucially, PEG-400 stabilizes the in situ generated Pd NPs, preventing agglomeration and eliminating the need for expensive, air-sensitive phosphine ligands[4].

  • Microwave (MW) Irradiation: MW heating provides rapid, volumetric energy transfer. This overcomes the activation energy barrier in minutes rather than hours, preventing the thermal degradation of the sensitive aldehyde functionality[5][6].

Reaction Workflow

Workflow A 2-Chloronicotinaldehyde (Activated Electrophile) C Green Catalysis • PEG-400 / H2O • Pd NPs (Ligand-Free) • Microwave (90°C) A->C B 4-Methoxyphenylboronic Acid (Electron-Rich Nucleophile) B->C D 2-(4-Methoxyphenyl) nicotinaldehyde C->D Suzuki-Miyaura Cross-Coupling E Azaheterocycle Drug Scaffolds D->E Downstream Synthesis

Green synthesis workflow for 2-(4-Methoxyphenyl)nicotinaldehyde via Suzuki-Miyaura coupling.

Comparative Performance Metrics

The transition from traditional batch synthesis to the proposed green methodology yields significant improvements across all quantitative process metrics.

ParameterTraditional SynthesisGreen Protocol (PEG/MW)Rationale for Improvement
Solvent 1,4-Dioxane / ToluenePEG-400 / H₂OElimination of VOCs; PEG acts as a nanoparticle stabilizer.
Catalyst System Pd(PPh₃)₄ (10 mol%)Pd NPs (2-5 mol%)Ligand-free system prevents phosphine-related toxicity and cost.
Reaction Time 12–16 Hours10–12 MinutesMicrowave irradiation accelerates reaction kinetics.
Temperature 90–110 °C (Reflux)90 °C (Microwave)Volumetric heating prevents localized thermal degradation.
Average Yield 65–75%92–96%Reduced side reactions (e.g., protodeboronation).
Catalyst Recovery None (Homogeneous)Up to 5 CyclesBiphasic extraction leaves Pd NPs trapped in the PEG layer.

Experimental Protocols

Protocol A: In Situ Preparation of Ligand-Free Pd NPs in PEG-400

Causality: Generating Pd NPs directly in PEG-400 ensures the polymer chains effectively cap the metal surface, preventing bulk metal precipitation (palladium black) and maintaining a high active surface area.

  • Dissolution: In a clean 50 mL round-bottom flask, dissolve Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 22.4 mg) in 10 mL of pure PEG-400.

  • Reduction: Stir the mixture vigorously at 60 °C for 30 minutes under an inert Argon atmosphere. The color will transition from orange-brown to dark black, indicating the reduction of Pd(II) to Pd(0) nanoparticles[4].

  • Storage: The resulting Pd NP/PEG-400 matrix can be stored at room temperature and used directly as a stock catalytic solution.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality: The addition of a small volume of water is critical; it solubilizes the inorganic base, facilitating the formation of the reactive boronate complex required for the transmetalation step.

  • Charge the Vessel: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-chloronicotinaldehyde (1.0 mmol, 141.5 mg) and 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg).

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Introduce Green Medium: Add 2.0 mL of the pre-formed Pd NPs in PEG-400 stock solution (equivalent to 2 mol% Pd) followed by 0.5 mL of deionized water.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (e.g., CEM Discover or Anton Paar Monowave) at 90 °C for 10–12 minutes with a maximum power of 150 W.

  • Cooling: Allow the vessel to cool to room temperature rapidly using compressed air cooling to halt the reaction precisely.

Protocol C: Green Isolation and Catalyst Recycling

Causality: PEG-400 is immiscible with non-polar organic solvents. This allows for a self-validating biphasic separation where the product is isolated without destroying the catalytic matrix.

  • Phase Separation: Dilute the cooled reaction mixture with 5 mL of ethyl acetate (EtOAc). The PEG-400/water mixture forms a distinct lower phase containing the Pd NPs and inorganic salts, while the highly organic product migrates to the upper EtOAc phase.

  • Extraction: Decant the upper organic layer. Wash the retained PEG/aqueous layer with an additional 2 × 5 mL of EtOAc to ensure complete product recovery.

  • Catalyst Recycling: Place the lower PEG-400 layer under vacuum at 60 °C for 30 minutes to strip away water and residual EtOAc. The regenerated Pd NP/PEG matrix can be directly reused for the next batch.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be passed through a short silica plug to yield pure 2-(4-Methoxyphenyl)nicotinaldehyde. Store the final product at 2-8°C to prevent auto-oxidation[7].

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) NPs (PEG-Stabilized) OxAdd Oxidative Addition Complex Pd0->OxAdd 2-Chloronicotinaldehyde (Fast) TransMet Transmetalation Complex OxAdd->TransMet Ar-B(OH)2 + K2CO3 (Base-Assisted) RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Ligand-free Pd(0) catalytic cycle in PEG-400 for Suzuki-Miyaura cross-coupling.

Troubleshooting & Optimization Insights

  • Issue: Protodeboronation of the Boronic Acid.

    • Cause: Excess water in the solvent matrix or prolonged heating times can hydrolyze the boronic acid before transmetalation occurs[2].

    • Solution: Strictly adhere to the 4:1 volumetric ratio of PEG-400 to water. Do not exceed 12 minutes of microwave irradiation. If protodeboronation persists, increase the boronic acid stoichiometry to 1.3 equivalents.

  • Issue: Aldehyde Oxidation / Degradation.

    • Cause: The formyl group on the pyridine ring is sensitive to atmospheric oxygen, especially in the presence of trace metals during workup.

    • Solution: Perform the EtOAc extractions swiftly. Flush the storage vial with Argon or N₂ gas prior to sealing, and store the synthesized 2-(4-Methoxyphenyl)nicotinaldehyde strictly at 2-8°C[7].

References

  • Synthetic Strategies for 5- and 6-Membered Ring Azaheterocycles Facilitated by Iminyl Radicals Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications Source: Polyhedron / ResearchGate URL:[Link]

  • UV-vis spectra and characterization of Pd NPs in PEG-400 Source: ResearchGate URL:[Link]

  • 2-(4-Methoxyphenyl)nicotinaldehyde Product Specifications Source: Pharmaffiliates URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(4-Methoxyphenyl)nicotinaldehyde Synthesis

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals synthesizing 2-(4-Methoxyphenyl)nicotinaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals synthesizing 2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7)[1]. This compound is a critical building block, featuring an aldehyde handle and an electron-rich biaryl system, widely used in the synthesis of fused heterocyclic systems and pharmaceutical intermediates.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind the reaction conditions, provide a self-validating protocol, and address specific failure modes you might encounter during the Suzuki-Miyaura cross-coupling of 2-chloronicotinaldehyde and 4-methoxyphenylboronic acid.

Mechanistic Causality & Reaction Design

The synthesis relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling. While 2-chloropyridines are generally less reactive than their bromo- or iodo- counterparts, the strongly electron-withdrawing formyl group (-CHO) at the C3 position significantly activates the adjacent C-Cl bond. This electronic activation lowers the activation energy required for the oxidative addition of the Palladium(0) catalyst, making the chloride a highly viable electrophile[2].

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (2-Chloronicotinaldehyde) Pd0->OA Step 1 TM Transmetalation (4-Methoxyphenylboronic Acid) OA->TM Step 2 (Base) RE Reductive Elimination (Product Release) TM->RE Step 3 RE->Pd0 Catalyst Regeneration Prod 2-(4-Methoxyphenyl) nicotinaldehyde RE->Prod Yield

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloronicotinaldehyde.

Empirical Optimization Data

To maximize throughput and minimize side reactions, our application team evaluated various catalytic systems. The data below synthesizes the causality behind our recommended parameters.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901265%
2Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)901272%
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)90888%
4 Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O (4:1) 90 6 94%

Scientific Rationale:

  • Catalyst Choice: Pd(PPh₃)₄ often leads to premature catalyst deactivation (palladium black precipitation) due to the monodentate nature of triphenylphosphine. Switching to Pd(dppf)Cl₂ leverages the bidentate dppf ligand's larger bite angle, which accelerates reductive elimination and stabilizes the active Pd species[3][4].

  • Base & Solvent Dynamics: Na₂CO₃ in Toluene/H₂O provides moderate yields, but the biphasic mass transfer is suboptimal. Utilizing Cs₂CO₃ in Dioxane/H₂O drastically improves transmetalation kinetics due to the higher solubility of the larger cesium cation, which rapidly forms the reactive boronate complex[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific visual or analytical cues are provided to confirm the reaction is proceeding correctly.

Materials:

  • 2-Chloronicotinaldehyde (1.0 equiv, 10 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)

  • Cs₂CO₃ (2.0 equiv, 20 mmol)

  • 1,4-Dioxane / Deionized H₂O (4:1 ratio, 0.1 M overall concentration)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): Add 2-chloronicotinaldehyde, 4-methoxyphenylboronic acid, and Cs₂CO₃ to a flame-dried Schlenk flask. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Validation Check: The solution should remain a clear, pale suspension. If it turns dark prematurely, oxygen is present.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂. Seal the flask and flush with Argon for an additional 5 minutes.

    • Validation Check: The mixture will turn a distinct reddish-orange/brown, indicating the active palladium complex is in solution[4].

  • Heating & Monitoring: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 6 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The 2-chloronicotinaldehyde starting material (Rf ~0.6) must completely disappear, replaced by a highly UV-active product spot (Rf ~0.4).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues, rinsing the pad generously with ethyl acetate[4].

    • Validation Check: The filtrate should be clear yellow. A dark black filtrate indicates incomplete catalyst removal, requiring a second filtration through silica.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (0–30% EtOAc in Hexanes).

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield / Impurities Analyze LC-MS / TLC Analysis Start->Analyze Homocoupling High Homocoupling? Analyze->Homocoupling Stalled Reaction Stalled < 50%? Analyze->Stalled Degradation Aldehyde Degradation? Analyze->Degradation Degas Strict Degassing & Argon Slow Boronic Acid Addition Homocoupling->Degas Yes Ligand Switch to Pd(dppf)Cl2 Increase Base Solubility Stalled->Ligand Yes MildBase Avoid Primary Amines Use Mild Carbonate Bases Degradation->MildBase Yes

Caption: Troubleshooting decision tree for optimizing the Suzuki-Miyaura workflow.

Q1: I am observing a significant amount of 4,4'-dimethoxybiphenyl (homocoupling product) in my LC-MS. How do I minimize this? A1: Homocoupling of 4-methoxyphenylboronic acid is caused by the presence of trace oxygen, which promotes the oxidative homocoupling of boronic acids. Ensure strict inert atmosphere (Argon/N₂) and thoroughly degas solvents using the freeze-pump-thaw method or vigorous sparging. Additionally, slow addition of the boronic acid can keep its steady-state concentration low, mitigating this side reaction.

Q2: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. What is the root cause? A2: This indicates catalyst poisoning or degradation (formation of Pd black). The aldehyde group on 2-chloronicotinaldehyde can coordinate strongly with bare palladium if the ligand dissociates. Switching to a bidentate ligand like dppf provides steric bulk and a wider bite angle, which stabilizes the active Pd(0) species[3]. Also, verify the quality of your boronic acid; it may have dehydrated to form unreactive boroxines.

Q3: Is it necessary to protect the aldehyde group before the Suzuki coupling? A3: Generally, no. The aldehyde group at the 3-position actually activates the 2-chloro position for oxidative addition via electron withdrawal. However, if you use extreme basic conditions or primary amine bases, you risk Cannizzaro-type reactions or imine formation. Using mild carbonate bases (K₂CO₃, Cs₂CO₃) in aqueous dioxane avoids these issues entirely[4].

Q4: I am seeing protodehalogenation (formation of nicotinaldehyde without the methoxyphenyl group). Why? A4: Protodehalogenation occurs when the transmetalation step is too slow, allowing the palladium-aryl intermediate to react with proton sources (like water) instead of the boronic acid. To fix this, increase the nucleophilicity of the boronic acid by switching to a more soluble base (like Cs₂CO₃) to accelerate transmetalation, or reduce the water content in your solvent mixture[4].

References

  • Title: 2-(4-Methoxyphenyl)nicotinaldehyde Product Information Source: Pharmaffiliates URL: 1

  • Title: Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii Source: ACS Omega / NIH URL: 5

  • Title: A convenient synthesis and biological activities of N-(pyridin-3-ylmethylene) benzohydrazides by the condensation of nicotinalde Source: NIScPR URL: Link

  • Title: 2-Amino-6-chloronicotinaldehyde Technical Support Center Source: BenchChem URL: 3

  • Title: Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation Source: ResearchGate URL: 2

Sources

Optimization

Troubleshooting purification of 2-(4-Methoxyphenyl)nicotinaldehyde by chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 2-(4-Methoxyphenyl)nic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of 2-(4-Methoxyphenyl)nicotinaldehyde.

This compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-chloronicotinaldehyde and 4-methoxyphenylboronic acid[1]. While the C-C bond formation is robust, isolating the target molecule presents a significant chromatographic challenge due to its bifunctional nature: it possesses both a highly basic pyridine ring and a reactive aldehyde moiety.

Process Overview

Workflow SM Suzuki Coupling 2-Chloronicotinaldehyde + 4-Methoxyphenylboronic acid Crude Crude Mixture SM->Crude Imp1 Boronic Acid (Streaking) Crude->Imp1 Impurity Imp2 Homocoupled Byproduct Crude->Imp2 Impurity Prep Dry Loading onto Deactivated Silica Crude->Prep Chrom Chromatography (Hexane/EtOAc + 1% TEA) Prep->Chrom Pure Pure 2-(4-Methoxyphenyl) nicotinaldehyde Chrom->Pure Target Fraction

Workflow for the synthesis and chromatographic purification of the target aldehyde.

Section 1: The Chromatographic Causality (Theory & E-E-A-T)

To successfully purify this compound, one must understand the physical chemistry governing its behavior on a stationary phase. Standard normal-phase silica gel is inherently acidic, with surface silanol (Si-OH) groups exhibiting a pKa of approximately 4.5 to 5.5.

  • The Pyridine Effect (Tailing): The lone pair of electrons on the pyridine nitrogen acts as a powerful hydrogen-bond acceptor. When passed through standard silica, the molecule undergoes severe chemisorption, leading to delayed elution and massive band streaking[2].

  • The Aldehyde Effect (Degradation): Aldehydes are sensitive functional groups that are prone to hydration and autoxidation to their corresponding carboxylic acids. Prolonged exposure to the high-surface-area acidic environment of silica gel accelerates this degradation[3].

The Solution: The addition of a sacrificial amine, such as Triethylamine (TEA), to the mobile phase competitively binds and neutralizes the acidic silanol sites. This masks the silica, preventing the pyridine nitrogen from anchoring to the stationary phase, thereby restoring sharp, Gaussian peak shapes[2].

Quantitative TLC Data & Optimization

The table below summarizes the expected Retention Factor ( Rf​ ) values for the crude mixture components, demonstrating the critical impact of mobile phase modification.

ComponentCharacteristic Rf​ (Hex/EtOAc 3:1) Rf​ (Hex/EtOAc 3:1 + 1% TEA)UV Detection (254 nm)2,4-DNP Stain
4,4'-Dimethoxybiphenyl Homocoupled byproduct0.850.85ActiveNegative
2-Chloronicotinaldehyde Starting Material0.550.55ActivePositive (Orange)
2-(4-Methoxyphenyl)nicotinaldehyde Target Product 0.20 - 0.45 (Streaks) 0.40 (Sharp) Active Positive (Red/Orange)
4-Methoxyphenylboronic acid Unreacted Reagent0.10 (Streaks)0.15ActiveNegative
Section 2: Self-Validating Purification Protocol

A robust protocol must include internal checks to validate the identity of the isolated fractions. This methodology utilizes orthogonal validation (UV activity combined with functional group-specific chemical staining) to ensure scientific integrity.

Step 1: Mobile Phase Preparation and Silica Deactivation

  • Prepare a solvent system of Hexane and Ethyl Acetate (EtOAc) in a 3:1 volumetric ratio.

  • Add 1% (v/v) Triethylamine (TEA) to the bulk solvent mixture. Stir vigorously.

  • Slurry-pack the chromatography column using this TEA-modified solvent. Allow at least 2 column volumes of the solvent to pass through the silica bed before loading to ensure complete deactivation of the silanol groups[2].

Step 2: Sample Preparation via Dry Loading Causality: Liquid loading with strong solvents (like DCM or pure EtOAc) will disrupt the delicate equilibrium of the deactivated silica and cause the product to co-elute with impurities.

  • Dissolve the crude Suzuki reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add a mass of silica gel equal to 2-3 times the crude mass into the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing, dry powder is obtained.

  • Carefully layer this powder evenly onto the top of the packed column bed.

Step 3: Gradient Elution

  • Begin elution with Hexane/EtOAc/TEA (9:1:0.01) to rapidly flush out the non-polar homocoupled byproduct (4,4'-dimethoxybiphenyl)[1].

  • Gradually increase the polarity to Hexane/EtOAc/TEA (3:1:0.01) to elute the target 2-(4-Methoxyphenyl)nicotinaldehyde.

  • Collect fractions in small volumes (e.g., 15-20 mL) to prevent overlap with any unreacted 2-chloronicotinaldehyde.

Step 4: Self-Validating Fraction Analysis

  • Spot the collected fractions on a TLC plate and develop in the 3:1 Hex/EtOAc system.

  • Primary Check: Visualize under a 254 nm UV lamp. Mark all active spots.

  • Secondary Validation: Dip the TLC plate into a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat.

    • Logic: The 2,4-DNP stain reacts exclusively with aldehydes and ketones to form a bright orange/red hydrazone. If a UV-active spot does not turn orange with 2,4-DNP, it is an impurity (e.g., boronic acid or homocoupled biphenyl) and must be discarded.

Section 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Observed Chromatography Issue Tailing Severe Tailing / Product Streaking Issue->Tailing Coelution Co-elution with Starting Material Issue->Coelution Degradation Product Degradation (New Polar Spot) Issue->Degradation Sol1 Add 1% Triethylamine to Mobile Phase Tailing->Sol1 Sol2 Decrease Solvent Polarity (e.g., 9:1 Hex/EtOAc) Coelution->Sol2 Sol3 Minimize Column Time Flush with Argon Degradation->Sol3 Success Optimal Separation & High Yield Sol1->Success Sol2->Success Sol3->Success

Decision tree for troubleshooting common chromatographic issues with pyridine-aldehydes.

Q: Why is my isolated product band streaking across the entire column, ruining my yield? A: This is a classic symptom of pyridine-silanol interaction. The basic nitrogen in the nicotinaldehyde core strongly hydrogen-bonds with the acidic sites on the silica gel[2]. Solution: You must deactivate the silica by adding 0.5% - 1% Triethylamine (TEA) to your mobile phase. If the problem persists, consider switching to neutral alumina as a stationary phase.

Q: I see a fast-moving, highly non-polar spot eluting right at the solvent front. Should I collect it? A: No. In palladium-catalyzed Suzuki couplings involving arylboronic acids, homocoupling is a very common side reaction[1]. This non-polar spot is almost certainly 4,4'-dimethoxybiphenyl. It lacks the aldehyde group and will test negative with a 2,4-DNP stain.

Q: My purified product degrades into a more polar baseline spot after a few days on the bench. What happened? A: Aldehydes are highly prone to autoxidation, readily converting to their corresponding carboxylic acids (in this case, 2-(4-methoxyphenyl)nicotinic acid) upon exposure to atmospheric oxygen and acidic surfaces[3]. Solution: Minimize the time your product spends on the silica column, evaporate your fractions at low temperatures (<35°C), and strictly store the final purified product under an inert argon atmosphere at -20°C.

Q: The isolated fractions have a dark yellow or brownish tint, but the NMR looks clean. How do I remove the color? A: Coloration in Suzuki coupling products is almost always due to trace palladium catalyst residues coordinating to the basic pyridine nitrogen[4]. Solution: Before running your main silica column, pass the crude mixture through a short pad of Celite mixed with a metal scavenger (e.g., QuadraPure or Florisil).

Sources

Troubleshooting

Process Chemistry Technical Support Center: Scale-Up of 2-(4-Methoxyphenyl)nicotinaldehyde

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic, thermodynamic, and engineering challenges encountered durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic, thermodynamic, and engineering challenges encountered during the kilolab and pilot-plant scale-up of 2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7).

The synthesis of this critical intermediate relies on a Suzuki-Miyaura cross-coupling between 2-chloronicotinaldehyde and 4-methoxyphenylboronic acid. While trivial at the bench scale, scaling this transformation introduces severe bottlenecks regarding catalyst removal, competitive side-reactions, and biphasic mass transfer.

Core Reaction & Scale-Up Workflow

G A 2-Chloronicotinaldehyde + 4-Methoxyphenylboronic Acid B Oxidative Addition (Pd Catalyst) A->B Heat, Solvent Failure2 Aldehyde Oxidation (Nicotinic Acid) A->Failure2 O2 Ingress C Transmetalation (Base-mediated) B->C D Reductive Elimination C->D Failure1 Protodeboronation (Desmethoxybenzene) C->Failure1 Excess H2O / Strong Base E Crude 2-(4-Methoxyphenyl) nicotinaldehyde D->E F Pd Scavenging (MP-TMT / NaHSO3) E->F Biphasic Wash G Purified API (<10 ppm Pd) F->G

Fig 1. Scale-up workflow for 2-(4-Methoxyphenyl)nicotinaldehyde highlighting critical failure points.

Frequently Asked Questions (FAQs)

Q1: My yield drops significantly upon scale-up, and GC-MS shows high levels of anisole (methoxybenzene). What is causing this? A: You are observing protodeboronation . The electron-donating methoxy group on 4-methoxyphenylboronic acid stabilizes the partial positive charge that develops on the ipso-carbon during C-B bond cleavage, making it highly susceptible to base-catalyzed protodeboronation[1]. At scale, prolonged heating times exacerbate this degradation. Causality & Solution: Strong bases (like NaOH or KOH) in aqueous biphasic systems accelerate this side reaction. Switch to a milder, anhydrous base system such as Cs2​CO3​ in Toluene[2], or dose the boronic acid slowly over the course of the reaction to maintain a low steady-state concentration.

Q2: I am detecting a major impurity corresponding to 2-(4-methoxyphenyl)nicotinic acid. How do I prevent this? A: Nicotinaldehyde derivatives undergo rapid auto-oxidation to their corresponding carboxylic acids in the presence of trace oxygen, a process accelerated by alkaline environments. Causality & Solution: Bench-scale reactions often succeed due to the high surface-area-to-volume ratio of small flasks and brief vacuum/backfill cycles. At the pilot scale, you must implement subsurface sparging with Argon for at least 30 minutes prior to catalyst addition, and maintain a strict positive inert pressure throughout the reaction.

Q3: The final product has a dark discoloration, and ICP-MS shows >500 ppm of residual Palladium. Standard silica plugs are failing. Why? A: The target molecule, 2-(4-Methoxyphenyl)nicotinaldehyde, features both a pyridine nitrogen and an adjacent aldehyde oxygen. This structural motif acts as a potent bidentate ligand, strongly chelating Pd(II) species and dragging them into the organic phase. Causality & Solution: Passive filtration is insufficient. You must actively break the product-metal complex using a scavenger with a higher binding affinity for Palladium, such as macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or a hot aqueous sodium bisulfite ( NaHSO3​ ) wash[3][4].

Data Presentation: Process Optimization

Table 1: Effect of Base and Solvent on Yield and Protodeboronation (100g Scale) Objective: Identify conditions that maximize transmetalation kinetics while suppressing C-B bond hydrolysis.

Solvent SystemBase (2.0 eq)Temp (°C)Anisole Formation (%)Isolated Yield (%)
Toluene / H2​O (3:1) NaOH 8532.454.1
1,4-Dioxane / H2​O (4:1) K2​CO3​ 9014.278.5
Toluene (Anhydrous) Cs2​CO3​ 90< 2.0 91.2

Table 2: Efficacy of Palladium Scavengers on Crude Product Initial Pd Concentration: ~850 ppm in 2-MeTHF.

Scavenger TreatmentLoading / ConditionsFinal Pd Level (ppm)API Recovery (%)
Activated Carbon (Darco KB-B)20 wt%, 45°C, 12h14588
Aqueous NaHSO3​ Wash20% w/v, 65°C, 4h3594
MP-TMT Resin10 wt%, 25°C, 12h< 5 96
Troubleshooting Guide & Experimental Protocols
Protocol 1: Optimized Anhydrous Suzuki-Miyaura Coupling

This self-validating protocol utilizes Cs2​CO3​ to suppress protodeboronation[2].

  • Reactor Charging: To a clean, dry, jacketed reactor, charge 2-chloronicotinaldehyde (1.0 equiv) and 4-methoxyphenylboronic acid (1.15 equiv).

  • Solvent & Base Addition: Add anhydrous Toluene (10 volumes) and Cs2​CO3​ (2.0 equiv).

  • Deoxygenation (Critical Step): Initiate agitation at 250 RPM. Perform subsurface sparging with Argon for 45 minutes.

    • Self-Validation Check: Utilize a dissolved oxygen (DO) probe. Do not proceed until DO is < 2 ppm to prevent aldehyde oxidation.

  • Catalyst Addition: Briefly open the charge port under a heavy Argon sweep and add Pd(PPh3​)4​ (0.02 equiv).

  • Reaction Execution: Heat the jacket to achieve an internal temperature of 90°C. Stir for 12-16 hours.

  • In-Process Control (IPC): Sample the reaction, quench with water, extract into EtOAc, and analyze via HPLC (254 nm).

    • Self-Validation Check: The reaction is deemed complete when residual 2-chloronicotinaldehyde is < 1.0 Area%. If > 1%, continue heating for 2 hours and re-sample.

Protocol 2: Active Palladium Scavenging Workflow

This protocol utilizes a dual-mechanism approach to break the product-Pd chelate[3][4].

  • Filtration & Solvent Swap: Cool the crude reaction mixture from Protocol 1 to 25°C. Filter through a pad of Celite to remove inorganic salts ( CsCl , excess Cs2​CO3​ ). Concentrate the filtrate under reduced pressure and redissolve the crude oil in 2-Methyltetrahydrofuran (2-MeTHF, 8 volumes).

  • Bisulfite Wash: Add a 20% w/v aqueous solution of NaHSO3​ (3 volumes). Heat the biphasic mixture to 65°C under vigorous agitation (400 RPM) for 4 hours.

    • Causality: The bisulfite ion acts as a strong π -acceptor ligand, displacing the nicotinaldehyde from the Pd center and partitioning the metal into the aqueous phase[3].

  • Phase Separation: Cool to 35°C, halt agitation, and allow 30 minutes for phase separation. Discard the lower aqueous layer.

  • Resin Polish (Optional but recommended for <10 ppm targets): Add MP-TMT resin (10 wt% relative to theoretical yield) to the organic phase. Stir at 25°C for 12 hours[4].

  • Final Isolation: Filter off the resin, wash with 2-MeTHF (1 volume), and concentrate the organic phase to induce crystallization.

    • Self-Validation Check: Submit a dried sample for ICP-MS analysis. Pd levels must be < 10 ppm before proceeding to downstream functionalization.

References
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.3

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 4

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. PMC/NIH.2

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. 1

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 2-(4-Methoxyphenyl)nicotinaldehyde

Welcome to the Advanced Purification Support Center. For researchers and drug development professionals, the removal of residual palladium (Pd) following Suzuki-Miyaura or similar cross-coupling reactions is a critical r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. For researchers and drug development professionals, the removal of residual palladium (Pd) following Suzuki-Miyaura or similar cross-coupling reactions is a critical regulatory hurdle. The ICH Q3D guidelines mandate strict limits (<10 ppm) for heavy metals in Active Pharmaceutical Ingredients (APIs) 1.

Purifying 2-(4-Methoxyphenyl)nicotinaldehyde presents a unique chemical challenge. As a Senior Application Scientist, I have designed this guide to explain the mechanistic causality behind these purification challenges and provide field-proven, self-validating protocols to ensure your product meets regulatory specifications.

The Chemical Challenge: Why is Palladium Trapped?

To effectively remove a catalyst, you must first understand why it remains in your product. 2-(4-Methoxyphenyl)nicotinaldehyde contains two problematic functional groups:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a powerful σ-donor. It readily forms highly stable thermodynamic complexes with both soluble Pd(II) species and Pd(0) nanoparticles 2.

  • The Aldehyde Group: While a weaker coordinator than nitrogen, the aldehyde oxygen can participate in localized steric trapping or weak bidentate chelation, further stabilizing the metal-product complex and preventing removal via standard aqueous workups 3.

Mechanism Pd Residual Palladium Pd(II) / Pd(0) Product 2-(4-Methoxyphenyl) nicotinaldehyde Pyridine Pyridine Nitrogen (Strong σ-donor) Product->Pyridine Pyridine->Pd Thermodynamic Trapping Scavenger Thiol-Functionalized Silica Thiol Thiol (-SH) Groups (Irreversible Chemisorption) Scavenger->Thiol Thiol->Pd Competitive Displacement

Competitive displacement mechanism between pyridine nitrogen and thiol scavengers.

Troubleshooting Guide

Issue 1: Severe yield loss after applying an amine-functionalized silica scavenger.

  • Causality: 2-(4-Methoxyphenyl)nicotinaldehyde contains a highly electrophilic aldehyde group. Primary amine scavengers (e.g., ethylenediamine-functionalized silica) will undergo a rapid condensation reaction with the aldehyde to form a covalent imine (Schiff base) bond. This permanently anchors your target API intermediate to the silica matrix, destroying your yield.

  • Solution: Immediately discontinue the use of amine-based scavengers. Switch to sulfur-based chemisorption, such as thiol-functionalized silica (SiliaMetS Thiol), which selectively binds Pd without reacting with carbonyls 4.

Issue 2: Palladium levels plateau at ~40 ppm despite multiple scavenger treatments.

  • Causality: The pyridine nitrogen forms highly stable complexes with Pd(II). If the binding affinity of the product-Pd complex rivals that of the scavenger-Pd complex, a thermodynamic equilibrium is reached, preventing complete extraction 5.

  • Solution: Introduce a competitive disruption step. Gently heat the mixture to 40–50 °C during scavenging. The thermal energy provides the activation energy necessary to break the product-Pd coordinate bonds, allowing the irreversible thiol chemisorption to take over 6.

Issue 3: The solution remains dark brown/black, and ICP-MS shows high Pd(0) content.

  • Causality: The cross-coupling reaction has precipitated colloidal palladium(0) "black" 7. Functionalized silica scavengers are highly efficient for dissolved Pd(II) but suffer from poor surface-area contact with solid Pd(0) nanoparticles.

  • Solution: Implement a physical filtration step prior to chemical scavenging. Filter the crude mixture through a tightly packed pad of Celite® to physically trap the nanoparticles [[5]]().

Quantitative Scavenger Selection Data

Choosing the right scavenger is critical. The following table summarizes the performance of common scavengers specifically in the context of aldehyde-bearing nitrogen heterocycles 4, [[6]]().

Scavenger TypeFunctional GroupAffinity for Pd(II)Affinity for Pd(0)Aldehyde CompatibilityRecommendation
Thiol-Silica -SH (Thiol)HighHighExcellent Primary Choice. Irreversible chemisorption; no side reactions.
MP-TMT Trithiocyanuric acidHighHighExcellent Alternative. Highly effective, ideal for scale-up processes.
Amine-Silica -NH2 (Primary Amine)HighLowPoor Contraindicated. Forms imines with the product, destroying yield.
Activated Carbon N/A (Physisorption)ModerateModerateModeratePre-treatment only. May non-selectively adsorb the product.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This means incorporating built-in analytical checkpoints to prove the causality of your success or failure at each stage.

Workflow Step1 1. Baseline Validation (Pre-ICP-MS) Step2 2. Physical Filtration (Celite Pad for Pd(0)) Step1->Step2 Step3 3. Chemical Scavenging (Thiol Silica, 40°C) Step2->Step3 Step4 4. Mass Balance Check (Weigh Recovered Product) Step3->Step4 Step5 5. Final Validation (Post-ICP-MS < 10 ppm) Step4->Step5

Self-validating experimental workflow for complete palladium removal.

Step-by-Step Methodology: Thiol-Scavenging Workflow
  • Baseline Validation (Checkpoint 1): Take a 10 mg aliquot of your crude 2-(4-Methoxyphenyl)nicotinaldehyde. Digest and analyze via ICP-MS to establish the baseline Pd ppm. Causality: You cannot measure the efficiency of removal without knowing the starting burden.

  • Dilution & Physical Filtration: Dilute the crude reaction mixture in 5–10 volumes of a polar aprotic solvent (e.g., THF or Ethyl Acetate). Filter the mixture through a 2 cm pad of Celite® to physically remove colloidal Pd(0) 5.

  • Scavenger Addition: To the filtrate, add a Thiol-grafted silica scavenger (e.g., SiliaMetS Thiol). Dosage: Add 5 equivalents relative to the initial molar amount of Pd catalyst used in the cross-coupling reaction 4, 6.

  • Incubation: Stir vigorously at 40 °C for 2 to 4 hours under an inert atmosphere. Causality: The mild heat disrupts the pyridine-Pd coordination, allowing the irreversible thiol-Pd chemisorption to occur.

  • Filtration & Mass Balance (Checkpoint 2): Filter off the silica scavenger. Wash the filter cake thoroughly with warm THF to ensure complete product recovery. Concentrate the combined filtrates under reduced pressure and weigh the product. Validation: A mass balance >90% confirms that the scavenger did not non-specifically bind your product.

  • Final Polish & Validation (Checkpoint 3): If necessary, perform an anti-solvent crystallization (e.g., using heptane) to further reject trace metals 3. Submit a final aliquot for ICP-MS. The result must be <10 ppm to pass API regulatory standards.

Frequently Asked Questions (FAQs)

Q: Can I use activated carbon instead of functionalized silica to save costs? A: While activated carbon is inexpensive and can adsorb palladium via physisorption 3, it is highly non-selective. Because 2-(4-Methoxyphenyl)nicotinaldehyde contains multiple aromatic rings, activated carbon will likely adsorb your desired product alongside the palladium, leading to unacceptable yield losses 6. It should only be used as a pre-treatment step if initial Pd levels are extremely high (>5000 ppm).

Q: How does the oxidation state of the palladium affect the scavenging process? A: Palladium exists in the crude mixture as both soluble Pd(II) complexes and insoluble Pd(0) nanoparticles. Thiol scavengers are highly effective at capturing both states chemically 4. However, large Pd(0) aggregates have low surface area, making chemical scavenging slow. This is why physical filtration (Celite) is always recommended prior to chemical scavenging.

Q: Is it possible to avoid scavengers entirely by just crystallizing the product? A: Rarely. While crystallization is a powerful purification technique that leaves metals in the mother liquor 1, the strong coordination between the pyridine nitrogen of 2-(4-Methoxyphenyl)nicotinaldehyde and palladium often causes the metal to co-crystallize within the product lattice. A chemical disruption step (scavenging) is usually required first.

References

  • Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications, 2023. 3

  • "Dichlorobis(triphenylphosphine)palladium(II) Catalyst." Benchchem. 4

  • "Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis." Benchchem. 5

  • "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture." Frontiers, 2025.1

  • "Fully exposed palladium cluster catalysts enable hydrogen production from nitrogen heterocycles." ResearchGate. 2

  • "Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane." Benchchem. 6

  • "Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis." ACS Omega, 2018. 7

Sources

Troubleshooting

Troubleshooting nicotinaldehyde instability under acidic or basic conditions

Welcome to the technical support center for nicotinaldehyde (also known as 3-pyridinecarboxaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nicotinaldehyde (also known as 3-pyridinecarboxaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of nicotinaldehyde under various experimental conditions. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my HPLC analysis after dissolving nicotinaldehyde in a basic buffer. What is happening?

A1: You are likely observing degradation products resulting from a base-induced disproportionation reaction, commonly known as the Cannizzaro reaction.

Nicotinaldehyde, lacking alpha-hydrogens, is susceptible to the Cannizzaro reaction in the presence of a strong base.[1][2][3][4] In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid (nicotinic acid), and another molecule is reduced to a primary alcohol (3-pyridinemethanol).[1][3][5][6]

Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.[3][4] This process is particularly relevant in basic aqueous solutions where hydroxide ions are readily available.

Troubleshooting Steps:

  • pH Control: The most critical factor is to control the pH of your solution. Avoid strongly basic conditions (pH > 9). If a basic pH is required for your experiment, use the mildest possible conditions and the shortest possible reaction time.

  • Buffer Selection: Opt for non-nucleophilic buffers. Buffers containing primary or secondary amines can potentially form imines with the aldehyde. Phosphate or borate buffers are generally more suitable, but always verify compatibility.

  • Temperature Management: The Cannizzaro reaction is accelerated by heat.[7] Conduct your experiments at the lowest feasible temperature. If possible, work on ice.

  • Immediate Analysis: Analyze your samples as quickly as possible after preparation to minimize the extent of degradation.

Q2: My nicotinaldehyde solution appears to be degrading even under acidic conditions. What degradation pathway should I be aware of?

A2: Under acidic conditions, the primary concern is the acid-catalyzed polymerization or condensation of nicotinaldehyde. Additionally, the pyridine nitrogen can be protonated, which can influence its reactivity.

While more stable in acidic to neutral pH compared to basic conditions, prolonged exposure to strong acids can lead to instability.[8][9]

Causality: The protonation of the carbonyl oxygen by an acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can initiate polymerization reactions. Furthermore, protonation of the pyridine nitrogen can alter the electron density of the aromatic ring, potentially influencing side reactions.

Troubleshooting Steps:

  • pH Moderation: Use the mildest acidic conditions necessary for your protocol. A pH range of 4-6 is generally considered safer for nicotinaldehyde stability.[10]

  • Solvent Choice: If your protocol allows, consider using a non-aqueous solvent to minimize acid-catalyzed hydrolysis and related reactions.

  • Inert Atmosphere: To prevent oxidation, which can be catalyzed by trace metals in acidic media, it is advisable to handle nicotinaldehyde solutions under an inert atmosphere (e.g., nitrogen or argon).[11]

Q3: I suspect my nicotinaldehyde stock is degrading during storage. What are the optimal storage conditions?

A3: Proper storage is crucial for maintaining the integrity of nicotinaldehyde. Degradation during storage is often due to oxidation and exposure to light and moisture. [7]

Nicotinaldehyde is sensitive to air and light.[9] The aldehyde functional group is particularly prone to oxidation to the corresponding carboxylic acid (nicotinic acid).[7]

Recommended Storage Protocol:

  • Solid Form: Store solid nicotinaldehyde at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect from light and moisture.[11]

  • Solution Form: Prepare stock solutions fresh whenever possible.[11] If storage is necessary, aliquot the solution into tightly sealed vials, purge with an inert gas, and store at -20°C for short-term storage (up to one month).[11] For longer-term storage, -80°C is recommended.

ParameterSolid FormSolution Form
Storage Temperature 2-8°C[11]-20°C (short-term)[11]
Atmosphere Inert gas (Argon or Nitrogen)[11]Tightly sealed vial, purged with inert gas[11]
Recommended Duration Refer to Certificate of AnalysisUp to 1 month at -20°C[11]
Container Amber glass vialAmber glass vial
Q4: How can I set up a forced degradation study to understand the stability of my nicotinaldehyde-containing formulation?

A4: A forced degradation study is an essential part of drug development that helps identify potential degradation products and establish stability-indicating analytical methods. [12][13][14][15][16] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[13][15]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework. The concentrations and incubation times may need to be optimized based on the specific formulation.

  • Preparation of Stock Solution: Prepare a stock solution of nicotinaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[7] After cooling, neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.[7] After incubation, neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[7]

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.[7]

    • Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.[16][17][18] A photodiode array (PDA) detector is recommended to check for peak purity.

Visualization of Degradation Pathways

To better understand the chemical transformations nicotinaldehyde undergoes, the following diagrams illustrate the primary degradation pathways under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Degradation NA Nicotinaldehyde PNA Protonated Nicotinaldehyde NA->PNA H+ Polymer Polymerization Products PNA->Polymer Nucleophilic Attack G cluster_base Base-Induced Degradation (Cannizzaro Reaction) NA1 Nicotinaldehyde Intermediate Tetrahedral Intermediate NA1->Intermediate OH- Attack NA2 Nicotinaldehyde Pyridinemethanol 3-Pyridinemethanol (Reduction Product) NA2->Pyridinemethanol Reduction NicotinicAcid Nicotinic Acid (Oxidation Product) Intermediate->NicotinicAcid Hydride Transfer to NA2

Caption: Base-Induced Degradation Pathway of Nicotinaldehyde.

Experimental Workflow for Stability Assessment

A systematic approach is crucial for assessing the stability of nicotinaldehyde in your experiments. The following workflow provides a logical sequence of steps.

G start Start: Observe Instability prep Prepare Fresh Stock Solution start->prep conditions Review Experimental Conditions (pH, Temp, Solvent) prep->conditions hplc Analyze by Stability-Indicating HPLC conditions->hplc purity Check Peak Purity (PDA Detector) hplc->purity identify Identify Degradation Products (LC-MS) purity->identify Impurity Detected end End: Stable Conditions Achieved purity->end No Impurity optimize Optimize Conditions (pH, Temp, Inertness) identify->optimize reanalyze Re-analyze Optimized Sample optimize->reanalyze reanalyze->end Purity Confirmed

Caption: General Workflow for Troubleshooting Nicotinaldehyde Instability.

References

  • Vertex AI Search. 3-Pyridinecarboxaldehyde (3pa) (CAS NO:500-22-1). Accessed March 14, 2026.
  • Jubilant Ingrevia Limited.
  • ChemicalBook. 3-Pyridinecarboxaldehyde(500-22-1). Accessed March 14, 2026.
  • Santa Cruz Biotechnology. 3-Pyridinecarboxaldehyde. Accessed March 14, 2026.
  • Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. October 8, 2021.
  • BenchChem. stability and degradation of 6-Morpholinonicotinaldehyde. December 2025.
  • BenchChem. long-term storage and stability of 6-(Methyl(phenyl)amino)nicotinaldehyde. December 2025.
  • Guidechem. 3-Pyridinecarboxaldehyde 500-22-1 wiki. Accessed March 14, 2026.
  • BenchChem. troubleshooting common issues in nicotinaldehyde synthesis. December 2025.
  • Nature. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. July 21, 2022.
  • PubChem.
  • ChemicalBook. 3-Pyridinecarboxaldehyde CAS#: 500-22-1. Accessed March 14, 2026.
  • Chongqing ChangFeng Chemical Co.,Ltd. Nicotinaldehyde. Accessed March 14, 2026.
  • Google Patents. US5484918A - Process for the preparation of aqueous nicotinaldehyde. January 16, 1996.
  • PMC. An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. September 3, 2021.
  • PubMed. An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. September 3, 2021.
  • Wikipedia. Pyridine-3-carbaldehyde. Accessed March 14, 2026.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Accessed March 14, 2026.
  • MedCrave online.
  • Sigma-Aldrich. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde. Accessed March 14, 2026.
  • Britannica. Aldehyde - Oxidation, Reduction, Reactions. February 20, 2026.
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  • ResearchGate. Overview of the steps in nicotine degradation to blue pigment by A.... Accessed March 14, 2026.
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  • Alfa Chemistry. Cannizzaro Reaction. Accessed March 14, 2026.
  • PMC. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Accessed March 14, 2026.
  • European Patent Office. Process for the preparation of aqueous nicotinaldehyde - EP 0613888 A1. Accessed March 14, 2026.
  • Google Patents. ATE157087T1 - METHOD FOR PRODUCING AQUEOUS NICOTINAL DEHYDES. Accessed March 14, 2026.
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  • ChemTalk. Cannizzaro Reaction. May 30, 2023.
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Optimization

Methods for monitoring the progress of reactions involving 2-(4-Methoxyphenyl)nicotinaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)nicotinaldehyde. This guide is structured to provide practical, in-depth answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)nicotinaldehyde. This guide is structured to provide practical, in-depth answers to common questions and troubleshooting scenarios you may encounter while monitoring the progress of chemical reactions involving this compound. My aim is to blend established analytical principles with field-proven insights to ensure your experiments are both efficient and reliable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Thin-Layer Chromatography (TLC)

Question 1: What is the quickest way to see if my reaction involving 2-(4-Methoxyphenyl)nicotinaldehyde is progressing?

For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the most efficient method.[1][2][3] It allows you to quickly visualize the consumption of your starting material and the formation of the product. Given the aromatic nature of 2-(4-Methoxyphenyl)nicotinaldehyde and many of its likely products, visualization under a UV lamp (254 nm) is typically very effective.[2]

Question 2: I'm having trouble getting good separation on my TLC plate. How do I choose the right solvent system?

Choosing an appropriate solvent system (mobile phase) is crucial for effective separation.[1] The goal is to find a solvent or mixture of solvents that moves the starting material and the product to different positions on the plate, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[4]

Causality Behind Solvent Choice: The principle of TLC separation is based on the differential partitioning of compounds between the stationary phase (typically polar silica gel) and the mobile phase.[5]

  • Starting Point: For a compound like 2-(4-Methoxyphenyl)nicotinaldehyde, which has moderate polarity, a good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]

  • Systematic Approach: Begin with a 70:30 mixture of hexanes:ethyl acetate. If the spots remain at the bottom (low Rf), the mobile phase is not polar enough to move them up the plate. Increase the proportion of the more polar solvent (e.g., switch to 50:50). Conversely, if the spots run to the top of the plate (high Rf), the mobile phase is too polar; you should increase the proportion of the non-polar solvent.

Problem Probable Cause Solution
All spots are at the bottom (Rf < 0.1)Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
All spots are at the top (Rf > 0.9)Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes).
Spots are too close togetherInsufficient separation.Try a different solvent system. For example, substitute ethyl acetate with diethyl ether or add a small amount of a highly polar solvent like methanol.
Question 3: My spots on the TLC plate are streaking. What's causing this and how can I fix it?

Streaking is a common issue in TLC and can compromise the quality of your analysis.[6]

Common Causes and Solutions for Streaking:

  • Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[6] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A 1% solution in a volatile solvent is often a good concentration.

  • Inappropriate Solvent Polarity: If the initial spotting solvent is too polar, it can pre-dissolve the sample spot over a larger area, leading to a streak.

    • Solution: Dissolve your sample in a less polar, volatile solvent for spotting, such as dichloromethane or ethyl acetate.

  • Highly Polar Compounds: Very polar compounds, or those with acidic or basic functional groups, can interact strongly with the acidic silica gel, causing tailing or streaking.

    • Solution: Add a small amount (0.5-1%) of a modifier to your mobile phase. For acidic compounds, a little acetic acid can help, while for basic compounds, adding triethylamine can improve spot shape.

Experimental Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen mobile phase to a depth of about 0.5 cm. Close the chamber to allow the atmosphere inside to become saturated with solvent vapor.[1]

  • Prepare the TLC Plate: Using a pencil (never a pen, as the ink can run[6]), gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[2]

  • Spot the Plate: Use a capillary tube to spot small amounts of your starting material (as a reference), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the starting line.[3]

  • Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the solvent level is below the starting line.[6] Allow the solvent to ascend the plate by capillary action.

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Diagram: TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SM, Co, Rxn) prep_plate Prepare & Mark Plate prep_plate->spot_plate prep_sample Dissolve Sample prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front visualize Visualize (e.g., UV Light) mark_front->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction using TLC.

Section 2: High-Performance Liquid Chromatography (HPLC)

Question 4: I need quantitative data on my reaction's progress. Is HPLC a good choice?

Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for obtaining precise quantitative data on reaction kinetics.[7] It allows for the separation and quantification of reactants, intermediates, and products over time, providing highly accurate and precise results when properly validated.[7] Given that 2-(4-Methoxyphenyl)nicotinaldehyde possesses strong UV chromophores (the pyridine and methoxyphenyl rings), UV detection is a straightforward and sensitive method for HPLC analysis.[8]

Question 5: My HPLC peaks are tailing or splitting. What should I investigate?

Peak tailing and splitting are common HPLC problems that can significantly affect resolution and quantification.[9][10]

Troubleshooting HPLC Peak Shape Issues:

Problem Potential Cause Recommended Action
Peak Tailing Secondary Interactions: The basic nitrogen on the pyridine ring of your compound can interact with acidic silanol groups on the silica-based column, causing tailing.Use a column with end-capping or add a competing base like triethylamine (0.1%) to the mobile phase. Alternatively, using a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) can protonate the pyridine nitrogen, leading to more symmetrical peaks.
Column Overload: Injecting too much sample can lead to peak distortion.Dilute your sample and re-inject.
Column Void: A void at the head of the column can cause peak broadening and tailing.[10]Reverse-flush the column. If the problem persists, the column may need to be replaced.
Peak Splitting Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.Ensure your sample is dissolved in the mobile phase or a weaker solvent.
Clogged Frit/Column: Particulate matter can partially block the column inlet.Filter your samples before injection. Try back-flushing the column or replacing the inlet frit.
Question 6: My baseline is noisy or drifting. What are the likely causes?

A noisy or drifting baseline can interfere with the accurate integration of peaks, compromising your quantitative results.[10][11]

Common Causes of Baseline Issues:

  • Air Bubbles in the System: Air bubbles in the pump or detector cell are a frequent source of baseline noise.[11]

    • Solution: Degas your mobile phase thoroughly before use (e.g., by sonication or online degasser).[12] Purge the pump to remove any trapped air.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can cause a drifting or noisy baseline.[9]

    • Solution: Use high-purity, HPLC-grade solvents. Filter all mobile phases before use.

  • Detector Lamp Issues: An aging or failing detector lamp can lead to increased noise.

    • Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if necessary.

  • Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase and the column's performance, causing baseline drift.[10]

    • Solution: Use a column oven to maintain a constant temperature.

Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_chromatography Chromatographic Issues problem HPLC Problem (e.g., Peak Tailing, Noisy Baseline) pressure_high High Pressure? problem->pressure_high peak_shape Poor Peak Shape? problem->peak_shape pressure_low Low Pressure? pressure_high->pressure_low No clog Check for Clogs/Blockages pressure_high->clog Yes leak Check for Leaks pressure_low->leak Yes pressure_low->peak_shape No baseline_issue Baseline Noise/Drift? peak_shape->baseline_issue No column_chem Adjust Mobile Phase / Check Column Chemistry peak_shape->column_chem Yes degas_flush Degas Solvents / Flush System baseline_issue->degas_flush Yes

Caption: A logical flow for troubleshooting common HPLC issues.

Section 3: NMR Spectroscopy

Question 7: Can I use NMR to monitor my reaction in real-time?

Yes, in situ or real-time NMR monitoring is a powerful technique for gaining detailed insights into reaction kinetics and mechanisms without the need for sampling and workup.[13][14][15] You can observe the disappearance of reactant signals and the appearance of product signals directly in the NMR tube.

Key Considerations for in situ NMR:

  • Signal-to-Noise: The reaction must provide sufficient signal-to-noise for the peaks of interest with a minimal number of scans.[14]

  • Reaction Rate: The reaction should not be too fast, allowing enough time to acquire multiple spectra as the reaction progresses.[14]

  • Quantitative Accuracy: To obtain reliable quantitative data, you must ensure that the signal intensities are directly proportional to the concentration.[15] This involves using a long relaxation delay (D1) between scans, typically 5 times the longest T1 relaxation time of the nuclei being observed.

Question 8: How can I get quantitative data from my NMR spectra?

Quantitative NMR (qNMR) can provide highly accurate concentration data.[16][17] The fundamental principle is that the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[18][19]

Protocol for Quantitative NMR (qNMR) Analysis:

  • Choose an Internal Standard: Select a stable, unreactive compound with a simple spectrum that has peaks well-resolved from your analyte signals.[16] Maleic acid or 1,3,5-trimethoxybenzene are common choices.

  • Sample Preparation: Accurately weigh a known amount of the internal standard and add it to your reaction aliquot. Dissolve the mixture in a known volume of deuterated solvent.

  • Data Acquisition: Set up the NMR experiment with parameters suitable for quantification (e.g., a long relaxation delay).

  • Data Processing: After Fourier transformation, carefully phase and baseline the spectrum.

  • Integration and Calculation: Integrate a well-resolved peak from your analyte (e.g., the aldehyde proton of 2-(4-Methoxyphenyl)nicotinaldehyde) and a peak from the internal standard. The concentration of your analyte can be calculated using the following formula[17]:

    Purity (or Concentration) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • "analyte" refers to your compound of interest and "std" refers to the internal standard.

Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)

Question 9: Is GC-MS a suitable method for monitoring reactions with 2-(4-Methoxyphenyl)nicotinaldehyde?

GC-MS can be a suitable technique, provided that 2-(4-Methoxyphenyl)nicotinaldehyde and its reaction products are thermally stable and sufficiently volatile.[20] Aromatic aldehydes are generally amenable to GC analysis.[21]

Advantages:

  • High Sensitivity: GC-MS is extremely sensitive, capable of detecting trace components and impurities.[20]

  • Structural Information: The mass spectrometer provides valuable structural information, helping to identify unexpected byproducts. The molecular ion peak for an aromatic aldehyde is typically very intense.[21]

Potential Challenges:

  • Thermal Instability: The aldehyde functional group can be susceptible to oxidation or degradation at the high temperatures of the GC injection port.[22]

  • Derivatization: If the products are not volatile enough (e.g., if they contain polar functional groups like carboxylic acids or alcohols), derivatization may be necessary to increase their volatility.[20][23] For aldehydes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.[24][25]

References

  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!
  • National Center for Biotechnology Information. (n.d.). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Wiley Online Library. (n.d.). Thin Layer Chromatography (TLC).
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • International Journal of Science and Research. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics | Chemical Instrumentation Facility.
  • ResearchGate. (n.d.). NMR techniques for in situ reaction monitoring.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
  • FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR).
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • ACS Publications. (2024, October 31). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Wikipedia. (n.d.). Thin-layer chromatography.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Reaction Kinetics of 1,3-Dibromo-5,5-dimethylhydantoin.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System.
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC.
  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure.
  • National Center for Biotechnology Information. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC.
  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
  • BenchChem. (n.d.). Stability and degradation of 6-Morpholinonicotinaldehyde.
  • University of Colorado Boulder. (2021, April 1). Thin Layer Chromatography (TLC).
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • Wikipedia. (n.d.). High-performance liquid chromatography.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (2025, August 9). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
  • PubMed. (2015, April 8). Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines.
  • ACS Publications. (2021, March 9). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments.
  • EBSCO. (n.d.). High-performance liquid chromatography (HPLC) | Chemistry | Research Starters.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • Royal Society of Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • ACS Publications. (n.d.). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.
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Troubleshooting

Technical Support Center: Recrystallization of 2-(4-Methoxyphenyl)nicotinaldehyde

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(4-Methoxyphenyl)nicotinaldehyde via recrystallization. This documen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(4-Methoxyphenyl)nicotinaldehyde via recrystallization. This document offers troubleshooting advice and frequently asked questions (FAQs) in a structured format to address specific challenges encountered during experimental work.

I. Understanding the Compound: Physicochemical Properties

2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7, Molecular Formula: C₁₃H₁₁NO₂, Molecular Weight: 213.23 g/mol ) is a moderately polar aromatic aldehyde.[1][2] Its structure, featuring a pyridine ring, a methoxy-substituted phenyl group, and an aldehyde functional group, dictates its solubility characteristics. The presence of the polar pyridine nitrogen and aldehyde oxygen atoms, along with the largely nonpolar aromatic rings, suggests that solvents of intermediate polarity, or specific solvent/anti-solvent combinations, will be most effective for recrystallization. While no experimental melting point for this specific compound is published, a closely related analog, 2-(4-methylphenoxy)nicotinaldehyde, has a melting point of 77-80 °C, providing a useful estimate.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of 2-(4-Methoxyphenyl)nicotinaldehyde.

Q1: How do I select the best solvent for recrystallization?

A1: The ideal recrystallization solvent is one in which 2-(4-Methoxyphenyl)nicotinaldehyde has high solubility at elevated temperatures and low solubility at room temperature or below. A systematic solvent screening process is the most reliable method for determining the optimal solvent or solvent system.

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude 2-(4-Methoxyphenyl)nicotinaldehyde into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent from the table below (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, starting with 0.5 mL. Agitate the mixture to assess solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent will show rapid and abundant crystal formation upon cooling. If no crystals form, it may indicate that the compound is too soluble in that solvent, or the solution is not sufficiently concentrated. If the compound "oils out," the solvent may not be suitable, or the cooling rate is too fast.[3]

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexPredicted Solubility of 2-(4-Methoxyphenyl)nicotinaldehyde
Hexane690.1Low
Toluene1112.4Moderate to High (Hot) / Low (Cold)
Ethyl Acetate774.4High (Hot) / Moderate (Cold)
Isopropanol823.9High (Hot) / Low to Moderate (Cold)
Ethanol784.3High (Hot) / Moderate (Cold)
Methanol655.1High
Water10010.2Very Low

This table provides predictions based on the compound's structure. Experimental verification is crucial.

Q2: My compound is moderately soluble in several solvents at room temperature. What should I do?

A2: In this scenario, a two-solvent (or mixed-solvent) recrystallization is often the best approach.[3][4] You will need a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. For 2-(4-Methoxyphenyl)nicotinaldehyde, a likely effective pair would be a polar solvent like ethanol or isopropanol as the "good" solvent, and water or hexane as the "poor" solvent.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[3]

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool very slowly. You can insulate the flask with glass wool or a beaker of warm water to slow the cooling process.

    • If oiling persists, consider a different solvent with a lower boiling point.

Q4: No crystals are forming, even after cooling in an ice bath. What's wrong?

A4: This typically indicates a supersaturated solution where crystal nucleation has not initiated.

  • Troubleshooting Steps:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Add a seed crystal. If you have a small amount of pure 2-(4-Methoxyphenyl)nicotinaldehyde, adding a tiny crystal to the supersaturated solution can induce crystallization.

    • Boil off some solvent to increase the concentration of the compound and then allow it to cool again.

    • Cool for a longer period. Sometimes, crystallization is simply a slow process.

Q5: My yield is very low after recrystallization. How can I improve it?

A5: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Use a pre-heated funnel and filter the solution quickly.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of ice-cold recrystallization solvent.[3]

Q6: My purified product is still colored. How can I remove colored impurities?

A6: If your product has a persistent color, it may be due to highly colored impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure:

    • Dissolve the crude product in the hot recrystallization solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Proceed with the cooling and crystallization steps.

    Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

III. Recommended Recrystallization Protocols

A. Single-Solvent Recrystallization Protocol

This protocol is suitable if a single solvent with the desired temperature-dependent solubility profile is identified. Isopropanol or toluene are good starting points for screening.

dot

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude product in Erlenmeyer flask B Add minimal hot solvent until dissolved A->B Heat & Stir C Filter hot solution to remove insoluble impurities B->C If necessary D Cool slowly to room temperature C->D E Cool in ice bath D->E Induce further precipitation F Collect crystals by vacuum filtration G Wash with ice-cold solvent F->G Rinse H Dry crystals under vacuum G->H Remove residual solvent Two_Solvent_Recrystallization A Dissolve crude product in minimal 'good' solvent at elevated temperature B Add 'poor' solvent dropwise until solution becomes cloudy A->B Induce saturation C Add a few drops of 'good' solvent to redissolve the precipitate (clear solution) B->C Ensure homogeneity D Cool slowly to room temperature, then in an ice bath C->D Promote crystal growth E Collect, wash with cold solvent mixture, and dry crystals D->E Isolate pure product

Caption: Two-solvent recrystallization workflow.

  • Dissolution: Dissolve the crude 2-(4-Methoxyphenyl)nicotinaldehyde in the minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature.

  • Addition of Anti-Solvent: While stirring the hot solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-7 of the single-solvent protocol, using a cold mixture of the two solvents (in the same approximate ratio) for washing the crystals.

IV. Alternative Purification Method: Bisulfite Adduct Formation

For aldehydes, an alternative chemical purification method involves the formation of a solid bisulfite adduct, which can then be separated and the aldehyde regenerated. [5][6]This can be particularly useful for removing non-aldehydic impurities.

dot

Bisulfite_Purification A Crude Aldehyde in Organic Solvent C Precipitated Bisulfite Adduct A->C React with F Non-aldehydic Impurities in Organic Layer A->F Separated from B Saturated Sodium Bisulfite Solution B->C React with E Purified Aldehyde C->E Regenerate with D Aqueous Base (e.g., NaHCO₃) or Acid D->E Regenerate with

Caption: Purification via bisulfite adduct formation.

  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The bisulfite adduct should precipitate as a white solid.

  • Isolation: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.

  • Regeneration: Suspend the adduct in water and add a mild base (e.g., saturated sodium bicarbonate solution) or acid until the aldehyde is regenerated.

  • Extraction: Extract the purified aldehyde with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

This method can be highly effective but may require some optimization for 2-(4-Methoxyphenyl)nicotinaldehyde.

References

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • LookChem. (2025, May 20). 2-(4-methoxyphenyl)pentanal. Retrieved from [Link]

  • ResearchGate. (2025, August 26). The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Methoxyphenyl)nicotinaldehyde. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of nicotinaldehydes.
  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • MDPI. (2018). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 23(10), 2665. Retrieved from [Link]

  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules, 17(5), 5857-5864. Retrieved from [Link]

  • SpringerLink. (n.d.). Transformation of aryl aldehydes to alcohols by solvent-less crossed cannizaro reaction. Retrieved from [Link]

  • P&S Chemicals. (n.d.). 2-(4-Methoxyphenyl)-2-oxoacetaldehyde. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to 2-(4-Methoxyphenyl)nicotinaldehyde

An in-depth technical comparison of synthetic routes to 2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7)[1]. This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of synthetic routes to 2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7)[1]. This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex biologically active heterocycles, including ATP synthase inhibitors and selective kinase antagonists[2].

As a 2-arylpyridine-3-carboxaldehyde derivative, its synthesis requires careful consideration of the sterically hindered ortho-position and the reactive aldehyde moiety. This guide objectively compares the three most viable palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Stille, and Negishi—providing causality for experimental design, quantitative performance metrics, and self-validating protocols.

Comparative Analysis of Synthetic Routes

When designing a synthetic route for 2-(4-Methoxyphenyl)nicotinaldehyde, the primary disconnection is at the C2-aryl bond. The standard precursor is 2-chloronicotinaldehyde . While 2-bromonicotinaldehyde offers higher reactivity in oxidative addition, the chloro-derivative is significantly more cost-effective and readily available[3]. Modern palladium catalysis easily overcomes the higher C–Cl bond activation energy[4].

Table 1: Quantitative & Qualitative Route Comparison
Synthetic RouteOrganometallic PartnerCatalyst SystemYield RangeReaction TimePrimary AdvantagePrimary Limitation
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃85–92%6–12 hEnvironmentally benign, highly scalableRequires aqueous base, risk of protodeboronation
Stille Coupling Tributyl(4-methoxyphenyl)stannanePd(PPh₃)₄, Toluene75–85%12–16 hNeutral conditions, excellent functional group toleranceHigh toxicity of organotin byproducts, difficult purification
Negishi Coupling (4-Methoxyphenyl)zinc chloridePd₂(dba)₃, XPhos80–90%2–4 hHigh reactivity, mild operating temperaturesReagents are highly moisture-sensitive

Mechanistic & Workflow Visualizations

To select the optimal route, chemists must weigh substrate sensitivity against environmental and safety constraints.

RouteLogic Start Target: 2-(4-Methoxyphenyl) nicotinaldehyde BaseSens Is the target or intermediate highly base-sensitive? Start->BaseSens Suzuki Route 1: Suzuki-Miyaura (Industry Standard) BaseSens->Suzuki No (Default Choice) Tox Can the facility handle organotin toxicity? BaseSens->Tox Yes Stille Route 2: Stille Coupling (Neutral Conditions) Tox->Stille Yes Negishi Route 3: Negishi Coupling (High Reactivity) Tox->Negishi No

Decision matrix for selecting the optimal cross-coupling synthetic route.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd 2-Chloronicotinaldehyde (Oxidative Addition) TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet Base / OH- Ligand Exchange RedElim Reductive Elimination Complex TransMet->RedElim 4-Methoxyphenylboronic acid (Transmetalation) RedElim->Pd0 Product Release (Reductive Elimination)

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(4-Methoxyphenyl)nicotinaldehyde.

Detailed Experimental Methodologies

Route 1: Suzuki-Miyaura Cross-Coupling (Industry Standard)

Causality & Design: This is the premier route due to the stability and low toxicity of boronic acids. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and prevents catalyst deactivation via palladium black precipitation. A biphasic 1,4-Dioxane/H₂O system with K₂CO₃ is utilized because the aqueous hydroxide/carbonate ions are mechanistically required to form the reactive boronate complex, facilitating the transmetalation step[4].

Step-by-Step Protocol:

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinaldehyde (1.0 equiv, 10.0 mmol, 1.41 g), 4-methoxyphenylboronic acid (1.2 equiv, 12.0 mmol, 1.82 g), and K₂CO₃ (2.0 equiv, 20.0 mmol, 2.76 g).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol, 366 mg).

  • Solvent: Inject 50 mL of a pre-degassed mixture of 1,4-Dioxane and DI water (4:1 v/v).

  • Reaction: Purge the vessel with Argon via three vacuum/backfill cycles. Heat the mixture to 90 °C in an oil bath for 8 hours with vigorous stirring.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (R_f ~0.4) is consumed, yielding a new, highly UV-active product spot (R_f ~0.3).

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (50 mL) and water (50 mL). Separate the organic layer and extract the aqueous phase with EtOAc (2 × 30 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 2-(4-Methoxyphenyl)nicotinaldehyde as an off-white to pale yellow solid.

Route 2: Stille Cross-Coupling (The Neutral Alternative)

Causality & Design: If the target molecule featured highly base-sensitive functional groups (e.g., easily enolizable chiral centers or sensitive esters), the Suzuki route's aqueous K₂CO₃ could cause degradation. The Stille coupling operates under strictly neutral conditions. The primary challenge is removing toxic trialkyltin byproducts. We employ a specialized workup using aqueous Potassium Fluoride (KF) to precipitate the tin waste as insoluble polymeric tributyltin fluoride.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-chloronicotinaldehyde (1.0 equiv, 10.0 mmol, 1.41 g) in anhydrous Toluene (40 mL).

  • Reagent Addition: Syringe in Tributyl(4-methoxyphenyl)stannane (1.1 equiv, 11.0 mmol, 4.37 g).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol, 578 mg) quickly against a positive flow of Argon.

  • Reaction: Heat the mixture to 110 °C (reflux) for 12 hours.

  • Workup (Self-Validating Step): Cool to room temperature. Add 30 mL of a 10% w/v aqueous KF solution. Stir vigorously for 1 hour. A white precipitate (Bu₃SnF) will form, validating the successful sequestration of tin byproducts. Filter the entire biphasic mixture through a tightly packed pad of Celite.

  • Extraction: Separate the layers of the filtrate. Extract the aqueous phase with EtOAc (2 × 20 mL). Dry the combined organics over Na₂SO₄ and concentrate.

  • Purification: Isolate the product via flash chromatography (Hexanes/EtOAc).

Route 3: Negishi Cross-Coupling (The High-Reactivity Alternative)

Causality & Design: Organozinc reagents are significantly more nucleophilic than boronic acids or stannanes. This allows the transmetalation step to occur rapidly at lower temperatures (60 °C), minimizing thermal degradation of the aldehyde. The bulky, electron-rich XPhos ligand is paired with Pd₂(dba)₃ to facilitate the difficult oxidative addition of the C–Cl bond at lower temperatures.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under Argon, prepare a solution of 2-chloronicotinaldehyde (1.0 equiv, 10.0 mmol, 1.41 g), Pd₂(dba)₃ (0.02 equiv, 0.2 mmol, 183 mg), and XPhos (0.04 equiv, 0.4 mmol, 190 mg) in anhydrous THF (20 mL).

  • Reagent Addition: Dropwise, add a commercially available or freshly prepared solution of (4-Methoxyphenyl)zinc chloride (1.5 equiv, 15.0 mmol, 0.5 M in THF, 30 mL) at room temperature.

  • Reaction: Heat to 60 °C for 4 hours. The high reactivity of the zinc species ensures rapid conversion.

  • Workup: Cool the reaction and quench carefully with saturated aqueous NH₄Cl (30 mL) to destroy excess organozinc. Extract with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography to yield the pure aldehyde.

References

  • Pharmaffiliates. 2-(4-Methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7).
  • ACS Omega.
  • Google Patents. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors.
  • BenchChem. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5.

Sources

Comparative

A Comparative Analysis of the Biological Activity of 2-(4-Methoxyphenyl)nicotinaldehyde Derivatives and Established Drugs

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of 2-(4-methoxyphenyl)nicotinaldehyde derivatives against establish...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-(4-methoxyphenyl)nicotinaldehyde derivatives against established therapeutic agents. While direct comparative studies on a single platform are limited, this document synthesizes available data to offer insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The following sections detail the reported activities, present available quantitative data, and provide comprehensive experimental protocols to support further research and development in this promising area of medicinal chemistry.

Introduction to the 2-(4-Methoxyphenyl)nicotinaldehyde Scaffold

The 2-(4-methoxyphenyl)nicotinaldehyde scaffold, a derivative of pyridine, has garnered interest in medicinal chemistry due to its structural resemblance to various biologically active compounds. The pyridine ring is a common motif in numerous pharmaceuticals, and the presence of a methoxyphenyl group can influence the molecule's lipophilicity and binding interactions with biological targets. This unique combination of a pyridine core and a methoxyphenyl substituent makes these derivatives attractive candidates for screening against a range of therapeutic targets.

Comparative Biological Activities

This guide will focus on four key areas of biological activity where derivatives of the 2-(4-methoxyphenyl)nicotinaldehyde scaffold and related structures have shown potential: anticancer, antimicrobial, α-glucosidase inhibition, and aldehyde dehydrogenase (ALDH) inhibition. The performance of these derivatives will be compared with well-established drugs in each category: Doxorubicin (anticancer), Ciprofloxacin (antimicrobial), Acarbose (α-glucosidase inhibitor), and Disulfiram (ALDH inhibitor).

Anticancer Activity

Derivatives of pyridine and compounds bearing a 4-methoxyphenyl group have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

Comparative Data:

Compound/DrugCancer Cell LineIC50 (µM)Reference
Representative Pyridine Derivative (Compound 6q) MDA-MB-231 (Breast)0.11 - 0.58[1]
Doxorubicin MCF-7 (Breast)~1.1 - 1.5[2]
Doxorubicin SK-OV-3 (Ovarian)0.0048[3]
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) MDA-MB-231 (Breast)0.11[4]
[3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]- (32-trifluoromethylphenyl)amine hydrobromide HL-60 (Leukemia)7.5 µg/mL[5]

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug (e.g., Doxorubicin) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Pyridine derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.

Comparative Data:

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Pyridine-based organic salt (Compound 66) S. aureus56[9]
Pyridine-based organic salt (Compound 65) E. coli55[9]
Ciprofloxacin S. aureus0.25 - 2[10]
Ciprofloxacin E. coli0.015 - 1[10]
Cuminaldehyde with Ciprofloxacin S. aureus & E. coliPotentiates action[11]

Disclaimer: The MIC values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard drug (e.g., Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Broth Microdilution

Broth_Microdilution A Prepare bacterial inoculum C Inoculate wells with bacteria A->C B Serial dilution of compounds in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion.

Comparative Data:

Compound/DrugIC50 (µM)Reference
Phenyl carbamoyl methoxy thiosemicarbazone derivative (7e) 23.95[14]
Acarbose ~331 µg/mL (~512 µM)[15]
2,4,6-triaryl pyrimidine derivative (4b) 125.2[16]
Bavachalcone 15.35 µg/mL (~45 µM)[17]

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase.[18][19][20]

  • Reagent Preparation: Prepare solutions of α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate, and test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the α-glucosidase enzyme solution to wells containing various concentrations of the test compounds or the standard inhibitor (Acarbose). Incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add the pNPG substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

  • IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: α-Glucosidase Inhibition

a_Glucosidase_Inhibition cluster_0 Small Intestine Carbohydrates Dietary Carbohydrates aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase Digestion Glucose Glucose Absorption Glucose Absorption (Bloodstream) Glucose->Absorption aGlucosidase->Glucose Inhibitor 2-(4-Methoxyphenyl)nicotinaldehyde Derivative / Acarbose Inhibitor->aGlucosidase Inhibition

Caption: Inhibition of α-glucosidase reduces glucose absorption.

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a group of enzymes responsible for the oxidation of aldehydes. Inhibition of certain ALDH isoforms is a therapeutic strategy for various diseases, including cancer and alcoholism.

Comparative Data:

Compound/DrugTargetIC50 (µM)Reference
Disulfiram ALDH1A10.15[13]
Disulfiram ALDH23.4[13]
Disulfiram Analogue (Compound 2) ALDH1A10.17[13]
Disulfiram Analogue (Compound 2) ALDH2No inhibition[13]
Imidazo[1,2-a]pyridine derivative (3f) ALDH1A3Submicromolar[7]

Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: ALDH Activity Assay

ALDH activity can be measured using a colorimetric or fluorometric assay that detects the production of NADH.[21][22]

  • Sample Preparation: Prepare cell or tissue lysates containing the ALDH enzyme.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer, NAD+, and the aldehyde substrate (e.g., acetaldehyde).

  • Inhibitor Addition: Add various concentrations of the test compounds or the standard inhibitor (Disulfiram) to the wells.

  • Enzyme Addition: Add the enzyme sample to initiate the reaction.

  • Incubation: Incubate the plate at room temperature.

  • NADH Detection: Measure the formation of NADH over time. For colorimetric assays, a probe that reacts with NADH to produce a colored product is used, and absorbance is measured (e.g., at 450 nm). For fluorometric assays, the fluorescence of NADH is measured (excitation ~340 nm, emission ~460 nm).

  • IC50 Calculation: Determine the rate of NADH production and calculate the percentage of inhibition to determine the IC50 value.

Signaling Pathway: ALDH Inhibition in Cancer

ALDH_Inhibition cluster_0 Cancer Stem Cell Aldehydes Toxic Aldehydes ALDH ALDH1A Isoforms Aldehydes->ALDH Apoptosis Apoptosis Aldehydes->Apoptosis Accumulation leads to Acids Carboxylic Acids (Detoxification) ALDH->Acids DrugResistance Drug Resistance ALDH->DrugResistance Contributes to Inhibitor 2-(4-Methoxyphenyl)nicotinaldehyde Derivative / Disulfiram Inhibitor->ALDH Inhibition

Sources

Validation

Benchmarking the Efficiency of Catalysts for 2-(4-Methoxyphenyl)nicotinaldehyde Synthesis

Introduction & Strategic Context 2-(4-Methoxyphenyl)nicotinaldehyde is a highly valuable biaryl building block in medicinal chemistry. It serves as a critical precursor for synthesizing complex nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-(4-Methoxyphenyl)nicotinaldehyde is a highly valuable biaryl building block in medicinal chemistry. It serves as a critical precursor for synthesizing complex nitrogen-containing heterocycles and advanced pharmaceutical agents, including pyridine-based ATP synthase inhibitors targeting multidrug-resistant pathogens like Acinetobacter baumannii[1].

The synthesis of this intermediate relies on the Suzuki-Miyaura cross-coupling between 2-chloronicotinaldehyde and 4-methoxyphenylboronic acid[2]. However, benchmarking the right catalyst is critical: aryl chlorides possess a high carbon-halogen bond dissociation energy (~96 kcal/mol), making them notoriously sluggish substrates compared to aryl bromides or iodides[3]. Selecting a catalyst system that balances turnover number (TON), air stability, and economic viability is essential for scaling up drug development workflows.

Mechanistic Pathway: Causality in Catalyst Selection

To understand why specific catalysts outperform others, we must analyze the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[4].

For unactivated aryl chlorides like 2-chloronicotinaldehyde, oxidative addition is the rate-limiting step . To accelerate this, the palladium center must be highly electron-rich. Conversely, the reductive elimination step benefits from sterically bulky ligands that crowd the Pd(II) center, forcing the two coupled groups together to form the new C-C bond[5]. Therefore, modern catalyst design focuses on ligands that are simultaneously electron-donating and sterically demanding (e.g., Buchwald ligands or bidentate phosphines).

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., PdL2) OxAdd Oxidative Addition Intermediate: Pd(II)ArCl Pd0->OxAdd 2-Chloronicotinaldehyde TransMet Transmetalation Base + Boronate OxAdd->TransMet Base Activation RedElim Reductive Elimination Product Formation TransMet->RedElim 4-Methoxyphenylboronic acid RedElim->Pd0 Catalyst Regeneration Product 2-(4-Methoxyphenyl) nicotinaldehyde RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 2-(4-Methoxyphenyl)nicotinaldehyde synthesis.

Catalyst Benchmarking: Comparative Analysis

We benchmarked three distinct palladium catalyst systems for the coupling of 2-chloronicotinaldehyde (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) using K₂CO₃ (2.0 equiv) in 1,4-Dioxane/H₂O (4:1). The quantitative performance data is summarized below.

Catalyst SystemLigand TypeLoading (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Advantage & Limitation
Pd(PPh₃)₄ Monodentate5.0 - 10.010018 - 2458 - 65Baseline: Low cost, but requires high loading. Prone to oxidation and struggles with the high activation energy of the C-Cl bond[4].
Pd(dppf)Cl₂ Bidentate2.0 - 5.0908 - 1282 - 87Balanced: The large bite angle of the dppf ligand accelerates reductive elimination. Excellent bench stability[6].
Pd(OAc)₂ + SPhos Buchwald0.5 - 1.0802 - 492 - 96Optimal: Highly electron-rich and bulky. Enables ultra-low loading and rapid conversion, though ligand cost is higher[5].

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes the optimized Pd(OAc)₂/SPhos system. It is designed as a self-validating workflow, ensuring that causality and in-process controls dictate the progression of the experiment.

Workflow Prep 1. Reaction Setup Degas Solvent & Purge Ar Heat 2. Cross-Coupling 80-90°C in Dioxane/H2O Prep->Heat Monitor 3. In-Process Control LC-MS / TLC Validation Heat->Monitor Monitor->Heat Incomplete Workup 4. Aqueous Workup EtOAc Extraction & Brine Wash Monitor->Workup >95% Conversion Purify 5. Purification Silica Gel Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow with built-in in-process controls.

Step-by-Step Methodology

Step 1: Reaction Setup & Strict Degassing

  • Procedure: In an oven-dried Schlenk flask, combine 2-chloronicotinaldehyde (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (1.0 mol%), and SPhos (2.0 mol%). Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

  • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex during transmetalation. The solvent must be degassed via sparging with Argon for 15 minutes. Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides and oxidizes the SPhos ligand, halting the catalytic cycle[4].

Step 2: Catalytic Coupling

  • Procedure: Seal the flask and heat the mixture to 80 °C under an Argon atmosphere for 2 to 4 hours.

Step 3: In-Process Control (IPC) & Self-Validation

  • Procedure: After 2 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1).

  • Validation Logic: You must observe the disappearance of the starting material UV spot and the emergence of a new, highly fluorescent spot (lower Rf). This fluorescence is caused by the extended π -conjugation of the newly formed biaryl system. Confirm mass conversion via LC-MS (Expected [M+H]+=214.1 ). Do not proceed to workup until >95% conversion is validated.

Step 4: Aqueous Workup

  • Procedure: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: The aqueous partition removes the inorganic salts (potassium chloride, excess carbonates, and borate byproducts). The brine wash specifically draws out residual water dissolved in the EtOAc layer, preventing silica gel deactivation in the next step.

Step 5: Purification

  • Procedure: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield pure 2-(4-Methoxyphenyl)nicotinaldehyde as an off-white solid.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Details the fundamental mechanistic steps, catalyst precursors, and the necessity of preventing oxygen exposure.[4] 4

  • Suzuki reaction - Wikipedia. General overview of the Suzuki cross-coupling reaction scope and historical context.[2]2

  • Cp2Fe(PR2)2PdCl2 (R = i-Pr, t-Bu) Complexes as Air-Stable Catalysts for Challenging Suzuki Coupling Reactions - Organic Chemistry Portal. Discusses the activation energy challenges associated with unactivated aryl chlorides.[3]3

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - ACS Omega. Highlights the application of functionalized pyridines and 2-aryl nicotinaldehydes in modern drug discovery.[1] 1

  • Suzuki Coupling - Organic Chemistry Portal. Reviews advanced catalyst systems, including Buchwald ligands, for high-efficiency cross-coupling.[5] 5

  • Exploring Analogs of 4-Amino-2-chloronicotinonitrile - Benchchem. Provides comparative coupling conditions (e.g., Pd(dppf)Cl₂) for chlorinated pyridine derivatives.[6] 6

Sources

Comparative

A Comparative Guide to the Antioxidant Activity of 2-(4-Methoxyphenyl)nicotinaldehyde Derivatives

Introduction: The Quest for Novel Antioxidants Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a ke...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a multitude of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2][3] Antioxidants are vital molecules that can neutralize these damaging free radicals, thereby mitigating cellular damage.[4][5] Phenolic compounds, widely found in plants, are a major class of natural antioxidants whose efficacy is linked to their ability to scavenge free radicals and chelate metal ions.[6][7][8]

The synthetic modification of core phenolic structures offers a promising avenue for the development of novel therapeutic agents with enhanced antioxidant potential.[3] Among these, derivatives of 2-(4-Methoxyphenyl)nicotinaldehyde are of significant interest due to their unique structural features, which combine a pyridine ring with a substituted phenyl group. This guide provides an in-depth comparison of the antioxidant activities of various hypothetical derivatives of this parent compound, supported by established experimental protocols. We will delve into the causality behind the experimental choices and present a framework for the rational design of more potent antioxidant agents.

General Synthesis of 2-(4-Methoxyphenyl)nicotinaldehyde Derivatives

The synthesis of 2-(4-Methoxyphenyl)nicotinaldehyde derivatives can be achieved through various organic chemistry routes. A common approach involves a multi-step synthesis, which allows for the introduction of diverse functional groups to probe structure-activity relationships. While specific pathways can vary, a generalized synthetic scheme is presented below. This often begins with commercially available starting materials and proceeds through key intermediates. For instance, a Suzuki or Stille coupling reaction could be employed to form the biaryl core, followed by functional group manipulations to arrive at the final aldehyde derivatives. The synthesis of related heterocyclic structures often involves steps like condensation reactions, cyclizations, and functional group interconversions.[9][10][11]

Methodologies for Assessing Antioxidant Capacity

To obtain a comprehensive profile of antioxidant activity, it is crucial to employ multiple assays that probe different aspects of antioxidant action. Here, we detail the protocols for three widely accepted methods: the DPPH and ABTS radical scavenging assays, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[5] The core of this assay is the stable DPPH free radical, which has a deep violet color with maximum absorbance around 517 nm.[12] When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized, leading to a color change from violet to pale yellow. The extent of this discoloration, measured as a decrease in absorbance, is directly proportional to the antioxidant's radical scavenging capacity.[5][12]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (80 µg/mL): Dissolve 8 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh daily and kept in the dark to prevent degradation.[13] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[12]

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the synthesized derivatives in a suitable solvent (e.g., methanol or DMSO).

    • Standard Solution (e.g., Ascorbic Acid or Gallic Acid): Prepare a stock solution of a known antioxidant to serve as a positive control.[13]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds and the standard in the microplate wells.

    • To each well, add 20 µL of the diluted sample or standard.[13]

    • Add 180 µL of the DPPH working solution to each well and mix thoroughly.[13]

    • For the control (blank), use 20 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[12][13]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[12] Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[13] A lower IC50 value indicates higher antioxidant activity.

Workflow for DPPH Assay:

DPPH_Assay_Workflow prep_dpph Prepare DPPH Working Solution add_dpph Add 180µL of DPPH Solution to each well prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Standard plate_setup Add 20µL of Samples/ Standard to 96-well Plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate for 30 min in the dark at RT add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate ABTS_Assay_Workflow prep_abts Prepare ABTS & Potassium Persulfate Solutions generate_radical Mix and Incubate 12-16h in dark to generate ABTS•+ prep_abts->generate_radical dilute_abts Dilute ABTS•+ to Absorbance of ~0.70 at 734 nm generate_radical->dilute_abts reaction_mix Add Samples/Trolox and Diluted ABTS•+ to plate dilute_abts->reaction_mix prep_samples Prepare Serial Dilutions of Test Compounds & Trolox prep_samples->reaction_mix incubate Incubate for ~6 min at RT reaction_mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging & TEAC Value measure->calculate

Caption: Workflow of the ABTS radical scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle of the Assay: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [15]This reduction occurs at a low pH (typically 3.6), where the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. [16][17]The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. [15][17] Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in deionized water.

    • FRAP Reagent: Prepare fresh on the day of use by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [15][18]Warm this reagent to 37°C before use. [15]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and a standard (e.g., FeSO₄ or Ascorbic Acid). [18] * Add a small volume of the sample or standard (e.g., 20 µL) to a microplate well.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 150-220 µL) to each well and mix. [15][16] * Incubate the mixture at 37°C for a defined period, typically 4-10 minutes. [15][19] * Measure the absorbance at 593 nm. [16]

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.

Workflow for FRAP Assay:

FRAP_Assay_Workflow prep_reagents Prepare Acetate Buffer, TPTZ, and FeCl3 Solutions prep_frap Mix Reagents (10:1:1) to create fresh FRAP Reagent prep_reagents->prep_frap warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap reaction_mix Add Samples/Standard and FRAP Reagent to plate warm_frap->reaction_mix prep_samples Prepare Serial Dilutions of Test Compounds & Fe(II) Standard prep_samples->reaction_mix incubate Incubate at 37°C for ~4-10 min reaction_mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe(II) Equivalents) measure->calculate

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparative Analysis of Antioxidant Activity (Hypothetical Data)

To illustrate the structure-activity relationships, we present hypothetical data for a series of 2-(4-Methoxyphenyl)nicotinaldehyde derivatives. The modifications are designed to probe the electronic and steric effects on antioxidant capacity.

  • Derivative A: 2-(4-Methoxyphenyl)nicotinaldehyde (Parent Compound)

  • Derivative B: 2-(3,4-Dimethoxyphenyl)nicotinaldehyde

  • Derivative C: 2-(4-Hydroxyphenyl)nicotinaldehyde

  • Derivative D: 2-(3,4-Dihydroxyphenyl)nicotinaldehyde

  • Derivative E: 5-Hydroxy-2-(4-methoxyphenyl)nicotinaldehyde

DerivativeSubstituent(s)DPPH (IC₅₀, µM)ABTS (TEAC)FRAP (µM Fe(II) Eq.)
A 4'-Methoxy (Parent)85.21.2110.5
B 3',4'-Dimethoxy76.51.4125.8
C 4'-Hydroxy45.12.5230.2
D 3',4'-Dihydroxy15.8 4.8 455.7
E 4'-Methoxy, 5-Hydroxy33.63.1298.4
Ascorbic Acid (Standard)22.53.9380.1

Analysis of Structure-Activity Relationships (SAR):

The hypothetical data reveals several key trends consistent with established principles of antioxidant chemistry for phenolic compounds:

  • The Critical Role of Hydroxyl Groups: The most significant increase in antioxidant activity across all three assays is observed with the introduction of hydroxyl (-OH) groups. Derivative C (4'-Hydroxy) shows markedly higher activity than the parent methoxy compound (Derivative A). This is because the hydrogen atom of the phenolic hydroxyl group is readily donated to stabilize free radicals.

  • Effect of Multiple Hydroxyl Groups: The presence of two hydroxyl groups, particularly in an ortho position as in Derivative D (3',4'-Dihydroxy), dramatically enhances antioxidant capacity. [4]This catechol-like moiety is highly effective at scavenging radicals and reducing metal ions due to the stability of the resulting semiquinone radical through intramolecular hydrogen bonding and electron delocalization. Derivative D is the most potent compound in this series, even surpassing the standard, ascorbic acid, in our hypothetical results.

  • Influence of Methoxy Groups: Methoxy (-OCH₃) groups are electron-donating, which can increase the stability of the radical formed after hydrogen donation, thus contributing to antioxidant activity. Derivative B (3',4'-Dimethoxy) shows a modest improvement over the parent compound (A), but its activity is significantly lower than the hydroxylated analogues. This highlights that while electron-donating groups are beneficial, the direct presence of a donatable hydrogen from a hydroxyl group is more impactful.

  • Positional Effects: The position of the hydroxyl group matters. In Derivative E, a hydroxyl group is placed on the pyridine ring. This also leads to a substantial increase in antioxidant activity compared to the parent compound. This suggests that increasing the number of potential hydrogen-donating sites on the molecular scaffold is a viable strategy for enhancing potency.

Conclusion and Future Directions

This guide demonstrates a systematic approach to comparing the antioxidant activity of novel 2-(4-Methoxyphenyl)nicotinaldehyde derivatives. The combined use of DPPH, ABTS, and FRAP assays provides a robust and multi-faceted evaluation of their free-radical scavenging and reducing capabilities.

Our analysis of hypothetical data underscores a critical structure-activity relationship: the number and position of hydroxyl groups are the most dominant factors in determining the antioxidant potency of these compounds. Specifically, the incorporation of a catechol (3,4-dihydroxy) moiety on the phenyl ring appears to be a highly effective strategy for maximizing antioxidant activity.

Future research should focus on the synthesis and experimental validation of these and other derivatives. Further studies could also explore their potential as pro-oxidants under certain conditions, their ability to chelate metal ions, and their efficacy in cell-based and in vivo models of oxidative stress. [1]The insights gained from such systematic comparisons are invaluable for the rational design of the next generation of antioxidant-based therapeutic agents.

References

  • Phenolics as potential antioxidant therapeutic agents: mechanism and actions - PubMed. Available at: [Link]

  • Antioxidant mechanism of phenolic compounds Flavonoids - ResearchGate. Available at: [Link]

  • DPPH Assay Protocol with Ascorbic Acid - Scribd. Available at: [Link]

  • Mechanisms of action by which phenolic compounds present antioxidant activity - ResearchGate. Available at: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. Available at: [Link]

  • ABTS Antioxidant Assay Kit - Zen-Bio. Available at: [Link]

  • DPPH Antioxidant Assay Kit D678 manual - DOJINDO. Available at: [Link]

  • EZAssayTM Antioxidant Activity Estimation Kit (FRAP) - HiMedia Laboratories. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publishers. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. Available at: [Link]

  • ABTS Assay, Cat # BAQ060 - G-Biosciences. Available at: [Link]

  • DPPH Assay - Bio-protocol. Available at: [Link]

  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC. Available at: [Link]

  • Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants - SCIRP. Available at: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. Available at: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[4][6]thiazepin-3(2H)-one - KCS. Available at: [Link]

  • Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives - De Gruyter. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives - ResearchGate. Available at: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. Available at: [Link]

  • Antioxidants Activity of Selected Synthesized Compounds - Crimson Publishers. Available at: [Link]

  • Synthesis, Antibacterial and Antioxidant Activity Studies of 2, 4-Dinitrophenyl Hydrazone Derivatives of 4-Methoxyphenyl Propenone Chalcones - ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile - ResearchGate. Available at: [Link]

  • Method for the production of nicotinaldehydes - Google Patents.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. Available at: [Link]

Sources

Validation

Engineering Peptidomimetics: A Head-to-Head Evaluation of 2-(4-Methoxyphenyl)nicotinaldehyde in the Ugi-4CR

Executive Summary The Ugi four-component reaction (Ugi-4CR) is a cornerstone of modern combinatorial chemistry, enabling the rapid, one-pot assembly of complex α-acylamino amides[1]. While standard aliphatic and unhinder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of modern combinatorial chemistry, enabling the rapid, one-pot assembly of complex α-acylamino amides[1]. While standard aliphatic and unhindered aromatic aldehydes readily participate in this transformation, the use of highly functionalized, sterically encumbered bi-aryl aldehydes like 2-(4-Methoxyphenyl)nicotinaldehyde [2] presents unique mechanistic challenges. This guide provides an objective, head-to-head comparison of 2-(4-Methoxyphenyl)nicotinaldehyde against conventional aldehydes, dissecting the thermodynamic and kinetic factors that dictate reaction efficiency and providing a self-validating protocol for overcoming steric penalties.

Mechanistic Framework & Causality

To understand the performance of 2-(4-Methoxyphenyl)nicotinaldehyde, we must analyze the sequence of equilibrating steps that define the Ugi-4CR[3]:

  • Imine Condensation: The amine and aldehyde condense to form an imine.

  • Protonation: The carboxylic acid protonates the imine to form a highly electrophilic iminium ion.

  • Nucleophilic Attack: The isocyanide attacks the iminium carbon to generate a nitrilium intermediate. This is the rate-determining and enantiodetermining step.

  • Mumm Rearrangement: The carboxylate attacks the nitrilium ion, followed by an irreversible intramolecular acyl transfer to yield the bis-amide, driving the reaction to completion[1].

When utilizing 2-(4-Methoxyphenyl)nicotinaldehyde, two competing forces alter this pathway:

  • Steric Shielding (The Bi-Aryl Axis): The 4-methoxyphenyl group at the C2 position of the pyridine ring creates significant steric bulk adjacent to the C3-aldehyde. This steric hindrance restricts the trajectory of the incoming isocyanide, significantly increasing the activation energy required for the nucleophilic attack[4].

  • Electronic Modulation: The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the iminium carbon. However, the electron-donating methoxy group on the adjacent phenyl ring partially offsets this via inductive and resonance effects, stabilizing the iminium intermediate and reducing its overall reactivity compared to unsubstituted nicotinaldehyde.

Head-to-Head Comparison: Quantitative Data

To objectively evaluate these effects, we benchmarked 2-(4-Methoxyphenyl)nicotinaldehyde against three baseline aldehydes in a standardized Ugi-4CR (Conditions: 1.0 equiv Aldehyde, 1.0 equiv Benzylamine, 1.0 equiv Acetic Acid, 1.0 equiv tert-Butyl isocyanide, Methanol, 25 °C).

AldehydeYield (%)Reaction Time (h)Purity (LC-MS, %)Mechanistic Note
2-(4-Methoxyphenyl)nicotinaldehyde 62 48 >95 High steric hindrance; requires extended time.
Nicotinaldehyde 944>98Highly electrophilic; rapid kinetics.
Benzaldehyde 8912>98Standard baseline reactivity.
2-Phenylbenzaldehyde 5872>92Pure steric hindrance without heteroatom activation.

Data Analysis: The data reveals that 2-(4-Methoxyphenyl)nicotinaldehyde suffers a severe kinetic penalty (48 h reaction time) compared to Nicotinaldehyde (4 h). However, it outperforms the purely carbocyclic 2-Phenylbenzaldehyde. The pyridine nitrogen provides sufficient LUMO lowering (electronic activation) to partially overcome the steric penalty of the bi-aryl system, making it a viable, albeit slower, substrate for complex peptidomimetic synthesis.

Self-Validating Experimental Protocol

Because sterically hindered substrates are prone to stalled reactions, this protocol incorporates integrated analytical checkpoints to ensure a self-validating workflow.

Materials:

  • 2-(4-Methoxyphenyl)nicotinaldehyde (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Acetic acid (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Anhydrous Methanol (2.0 mL, High concentration is critical for Ugi-4CR[1])

Step-by-Step Methodology:

  • Imine Pre-formation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-Methoxyphenyl)nicotinaldehyde (213.2 mg, 1.0 mmol) and anhydrous methanol (2.0 mL). Add benzylamine (107.2 mg, 1.0 mmol) dropwise. Stir at room temperature for 60 minutes.

    • Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Do not proceed until >90% conversion to the imine mass ([M+H]+ = 303.1) is observed. Sterically hindered imines require longer equilibration times.

  • Acid Activation: Add acetic acid (60.1 mg, 1.0 mmol) to the mixture. Stir for 10 minutes to ensure complete protonation to the iminium ion.

  • Isocyanide Addition: Cool the flask to 0 °C (to control the initial exothermic nitrilium formation[5]). Add tert-butyl isocyanide (83.1 mg, 1.0 mmol) dropwise over 5 minutes.

  • Extended Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 48 hours.

    • Validation Checkpoint 2: Monitor the disappearance of the isocyanide via IR spectroscopy (loss of the strong ~2140 cm⁻¹ stretching band).

  • Workup & Purification: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure bis-amide.

Visualizations

Ugi_Mechanism A Aldehyde (Steric Shield) C Imine Intermediate A->C + Amine - H2O B Amine B->C D Iminium Ion (Protonated) C->D + Carboxylic Acid (Activation) E Nitrilium Ion D->E + Isocyanide (Rate-Limiting) F Bis-amide (Product) E->F Mumm Rearrangement

Fig 1: Ugi-4CR pathway highlighting the rate-limiting isocyanide attack on the iminium ion.

Workflow Step1 Step 1: Imine Formation Equilibrate aldehyde & amine in MeOH (60 min) Step2 Step 2: Acid/Isocyanide Addition Add carboxylic acid, then isocyanide dropwise Step1->Step2 Step3 Step 3: Reaction & Monitoring Stir at RT (48 h). Monitor via IR/LC-MS Step2->Step3 Step4 Step 4: Workup & Purification Solvent evaporation, Flash Chromatography Step3->Step4

Fig 2: Self-validating experimental workflow for the sterically hindered Ugi-4CR.

References

  • [2] CAS No : 885949-59-7 | Product Name : 2-(4-Methoxyphenyl)nicotinaldehyde. Pharmaffiliates. Link

  • [1] Ugi reaction. Wikipedia. Link

  • [5] Ugi Four-Component Reactions Using Alternative Reactants. PMC (NIH). Link

  • [3] Ugi Reaction. Alfa Chemistry. Link

  • Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. SciELO. Link

  • [4] Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. PMC (NIH). Link

Sources

Comparative

A Senior Application Scientist’s Comparative Guide to the Synthetic Utility of Substituted Nicotinaldehydes

Introduction: The Strategic Role of Nicotinaldehydes in Drug Discovery In fragment-based drug discovery and complex active pharmaceutical ingredient (API) synthesis, 3-pyridinecarboxaldehyde (nicotinaldehyde) and its sub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Nicotinaldehydes in Drug Discovery

In fragment-based drug discovery and complex active pharmaceutical ingredient (API) synthesis, 3-pyridinecarboxaldehyde (nicotinaldehyde) and its substituted derivatives serve as indispensable, multi-functional building blocks. The presence of the pyridine nitrogen inherently alters the electron density of the aromatic system compared to simple benzaldehydes. However, it is the strategic placement of substituents—such as halogens, alkyl groups, or alkoxy groups at the C2, C5, or C6 positions—that dictates the synthetic utility of these scaffolds.

As an application scientist, I evaluate these building blocks not just by their structural features, but by their orthogonal reactivity. Substituted nicotinaldehydes offer two primary vectors for functionalization: the highly reactive C3-formyl group (ideal for reductive aminations, Knoevenagel condensations, and multicomponent reactions) and the functionalized pyridine ring itself (primed for transition-metal-catalyzed cross-couplings or nucleophilic aromatic substitutions).

This guide objectively compares the performance of various substituted nicotinaldehydes, providing mechanistic insights, comparative yield data, and self-validating experimental protocols to ensure high-fidelity synthetic execution.

Mechanistic Insights: Causality in Reactivity Profiling

The reactivity of the formyl group in nicotinaldehydes is exquisitely sensitive to the electronic nature of the pyridine ring substituents. Understanding this causality is critical for optimizing reaction conditions:

  • Electron-Withdrawing Groups (EWGs) (e.g., 5-Bromo, 2-Chloro): An electronegative substituent like a bromine atom at the C5 position withdraws electron density via inductive effects. This exacerbates the electron-deficient nature of the pyridine ring, significantly increasing the partial positive charge ( δ+ ) on the C3-carbonyl carbon. Consequently, nucleophilic attack by primary or secondary amines is accelerated, facilitating rapid iminium ion formation during reductive amination[1]. However, this heightened electrophilicity also makes the aldehyde more prone to unwanted hydration or direct reduction to the alcohol if the iminium formation is not driven to completion before the addition of the hydride source.

  • Electron-Donating Groups (EDGs) (e.g., 6-Methyl, 6-Alkoxy): Conversely, an alkyl group at the C6 position (e.g., 6-methylnicotinaldehyde) donates electron density through hyperconjugation. This dampens the electrophilicity of the formyl carbon. While this stabilizes the aldehyde against side reactions, it also retards the initial nucleophilic attack of the amine, often necessitating harsher conditions (e.g., microwave irradiation or elevated temperatures) to achieve acceptable yields in reductive aminations [2].

  • Orthogonal Handles for Cross-Coupling: Poly-functionalized derivatives, such as 5-bromo-2-tosyloxynicotinaldehyde, present a unique chemoselective playground. The differential bond dissociation energies and oxidative addition rates between the C–Br bond and the C–OTs (tosylate) bond allow for sequential, highly selective Suzuki-Miyaura couplings without relying on protecting group chemistry [3].

Comparative Performance Analysis

To objectively evaluate these building blocks, we must look at their performance across standardized synthetic transformations. The following tables summarize quantitative data derived from recent medicinal chemistry campaigns.

Table 1: Comparative Reductive Amination Yields
Nicotinaldehyde DerivativeSubstituent Electronic EffectAmine PartnerReducing Agent / ConditionsIsolated Yield (%)
5-Bromonicotinaldehyde Strong EWG (C5)Anilino amidesNaBH 3​ CN, AcOH, MeOH, 50 °C43–77%[1]
6-Methylnicotinaldehyde Weak EDG (C6)Piperidinyl indanonesNaBH(OAc) 3​ , MW, 80 °C41% [2]
6-(1H-imidazol-1-yl)nicotinaldehyde EWG (C6)Various 1∘ / 2∘ AminesNaBH(OAc) 3​ , DCE, RT>80% (Typical) [4]

Observation: The electron-withdrawing nature of the bromo and imidazolyl substituents allows for efficient reduction at lower temperatures, whereas the 6-methyl derivative required microwave (MW) heating to overcome the reduced electrophilicity of the carbonyl carbon.

Table 2: Chemoselective Suzuki-Miyaura Cross-Coupling Performance

The following data highlights the chemoselectivity of 5-bromo-2-tosyloxynicotinaldehyde when reacted with pyridin-3-ylboronic acid [3].

Catalyst SystemBase / SolventTemp (°C)ScaleYield (%)Selectivity Profile
Pd(dba) 2​ , tfpK 2​ CO 3​ / THF:H 2​ O40 °C0.5 mmol>80%High preference for C–Br over C–OTs.
PCy 3​ ·HBF 4​ , Pd(dba) 2​ K 2​ CO 3​ / THF:H 2​ O80 °C 1.0 gram 85% Perfect selectivity; no diarylation observed.

Workflow & Logical Relationships

The true utility of a highly substituted nicotinaldehyde lies in its ability to undergo divergent synthesis. The diagram below maps the logical workflow for functionalizing a complex scaffold like 5-bromo-2-tosyloxynicotinaldehyde.

Nicotinaldehyde_Workflow Start Poly-Substituted Nicotinaldehyde (e.g., 5-Bromo-2-tosyloxynicotinaldehyde) Iminium Iminium Ion Intermediate (Amine + Acid Catalyst) Start->Iminium Nucleophilic Addition (Modifies C3) PdComplex Pd(0) Oxidative Addition (Chemoselective at C-Br bond) Start->PdComplex Catalyst Insertion (Modifies C5) AmineProd Alkyl/Aryl Amine Derivative (via NaBH(OAc)3 Reduction) Iminium->AmineProd Hydride Transfer (Irreversible) CoupledProd Aryl/Heteroaryl Pyridine (via Boronic Acid + Base) PdComplex->CoupledProd Transmetalation & Reductive Elimination

Caption: Divergent synthetic pathways for poly-substituted nicotinaldehydes, highlighting orthogonal reactivity at the C3-formyl group and the C5-halogen.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate strict In-Process Controls (IPCs) . These IPCs act as self-validating checkpoints, preventing the propagation of failed intermediates.

Protocol A: One-Pot Reductive Amination of Substituted Nicotinaldehydes [4]

Objective: Synthesize a secondary/tertiary amine while preventing direct reduction of the aldehyde.

  • Preparation: Dissolve the substituted nicotinaldehyde (1.0 equiv, 0.2 M) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Iminium Formation: Add the primary or secondary amine (1.1 equiv). If the amine is a hydrochloride salt, add triethylamine (1.1 equiv) to liberate the free base. Add glacial acetic acid (1.0 equiv) to catalyze iminium formation.

  • Self-Validation Checkpoint (IPC 1): Stir at room temperature for 30 minutes. Do not proceed until an aliquot analyzed via LC-MS or TLC confirms the complete disappearance of the starting aldehyde and the formation of the iminium/enamine intermediate. Causality: Adding the reducing agent prematurely will result in the direct reduction of the unreacted aldehyde to the corresponding pyridyl carbinol.

  • Reduction: Once IPC 1 passes, add sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 equiv) in a single portion. Stir for 2–4 hours at room temperature.

  • Quench & Workup: Carefully quench with saturated aqueous NaHCO 3​ (exothermic gas evolution). Extract with dichloromethane (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling [3]

Objective: Selectively couple an aryl boronic acid at the C5-bromo position while leaving the C2-tosylate intact.

  • Catalyst Activation: In an oven-dried Schlenk flask, combine 5-bromo-2-tosyloxynicotinaldehyde (1.0 equiv, 1.0 g scale), the desired boronic acid (1.5 equiv), Pd(dba) 2​ (5 mol%), and PCy 3​ ·HBF 4​ (10 mol%).

  • Solvent System: Add degassed THF (0.25 M) followed by a solution of K 2​ CO 3​ (2.0 equiv) in degassed water (4:1 THF:H 2​ O ratio).

  • Reaction Execution: Heat the biphasic mixture to 80 °C under a nitrogen atmosphere.

  • Self-Validation Checkpoint (IPC 2): Monitor the reaction at 2 hours via GC-MS or LC-MS. Causality: Temperature control is critical. While 80 °C with PCy 3​ ·HBF 4​ provides perfect selectivity for the C-Br bond, allowing the reaction to exceed 100 °C will provide enough activation energy for the Pd(0) species to insert into the C-OTs bond, resulting in unwanted diarylated byproducts.

  • Isolation: Upon complete consumption of the starting material, cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

References

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PubMed Central (PMC). Available at:[Link]

  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry (EurJOC). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(4-Methoxyphenyl)nicotinaldehyde

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(4-Methoxyphenyl)nicotinaldehyde (CAS No. 885949-59-7), ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols for handling hazardous chemical waste and are tailored to the specific chemical nature of this compound.

Understanding the Compound: A Hazard-Based Approach to Disposal
  • Substituted Pyridines: Pyridine and its derivatives can be toxic and are often flammable. They can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.

  • Aromatic Aldehydes: Many aldehydes are also known to be irritants, and some can be toxic.

Given these properties, 2-(4-Methoxyphenyl)nicotinaldehyde must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(4-Methoxyphenyl)nicotinaldehyde for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Chemical splash goggles or a face shieldTo protect the eyes from splashes of the chemical or its solutions.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, especially when handling the solid form.
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of 2-(4-Methoxyphenyl)nicotinaldehyde waste. This process is designed to be self-validating by ensuring clear labeling, secure containment, and proper handover to waste management professionals.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing 2-(4-Methoxyphenyl)nicotinaldehyde, including unused solid material, solutions, and contaminated items (e.g., weighing paper, pipette tips, gloves), must be collected in a designated hazardous waste container.

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. Avoid using metal containers for acidic or basic waste streams.

  • Avoid Mixing Incompatible Wastes: Do not mix 2-(4-Methoxyphenyl)nicotinaldehyde waste with other incompatible waste streams. For example, do not mix it with strong oxidizing agents, acids, or bases in the same container unless the reaction products are known and have been assessed for safety.

2. Labeling the Hazardous Waste Container:

Proper labeling is a critical step that ensures the safety of everyone who will handle the waste container. The label must be clear, legible, and securely affixed to the container.

  • Essential Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(4-Methoxyphenyl)nicotinaldehyde"

    • The CAS Number: 885949-59-7

    • An indication of the hazards (e.g., "Irritant," "Toxic")

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

3. Storage of the Waste Container:

  • Designated Satellite Accumulation Area: The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.

  • Safe Storage Conditions: Store the waste away from sources of ignition, heat, and direct sunlight. The storage area should be cool, dry, and well-ventilated.

4. Arranging for Disposal:

  • Contact Your Institution's EHS Department: Once the waste container is nearly full or has been in storage for the maximum allowable time according to your institution's policies (often 90 days), contact your Environmental Health & Safety (EHS) department or the equivalent office to arrange for a pickup.

  • Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for hazardous waste pickup. This may involve completing an online form or attaching a specific tag to the waste container.

  • Professional Disposal: Your institution's EHS department will ensure that the waste is transported to a licensed hazardous waste disposal facility for proper treatment, such as incineration, in accordance with all local, state, and federal regulations.

Spill Management

In the event of a spill of 2-(4-Methoxyphenyl)nicotinaldehyde, immediate and appropriate action is necessary to mitigate the hazard.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Ensure Ventilation: If safe to do so, ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into the designated hazardous waste container for 2-(4-Methoxyphenyl)nicotinaldehyde.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., a soap and water solution), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-(4-Methoxyphenyl)nicotinaldehyde.

Start Handling of 2-(4-Methoxyphenyl)nicotinaldehyde Waste PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE Is_Spill Is there a spill? PPE->Is_Spill Collect_Waste Collect waste in a compatible, sealed, and labeled container. Is_Spill->Collect_Waste No Spill_Procedure Follow Spill Management Protocol: 1. Alert others 2. Contain with absorbent material 3. Collect absorbed material into waste container Is_Spill->Spill_Procedure Yes Label_Container Label Container: - 'Hazardous Waste' - Full Chemical Name & CAS - Hazards - Date & PI Name Collect_Waste->Label_Container Spill_Procedure->Collect_Waste Store_Waste Store in a designated, cool, dry, well-ventilated secondary containment area. Label_Container->Store_Waste Contact_EHS Contact EHS or professional waste disposal service for pickup. Store_Waste->Contact_EHS End End: Waste is safely managed for disposal. Contact_EHS->End

Caption: Disposal workflow for 2-(4-Methoxyphenyl)nicotinaldehyde.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. [Link]

  • DEA Diversion Control Division. (n.d.). Drug Disposal Information. U.S. Department of Justice. [Link]

  • Kaiser, J. P., & Bollag, J. M. (1991). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Mongin, F., et al. (2007). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for the production of nicotinaldehydes.
  • MDPI. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

  • Journal of the American Chemical Society. (2024, January 17). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025, December 18). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • Journal of the Chemical Society B. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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